molecular formula C126H207N37O34S B7910186 Vip (6-28) (human, bovine, porcine, rat)

Vip (6-28) (human, bovine, porcine, rat)

Cat. No.: B7910186
M. Wt: 2816.3 g/mol
InChI Key: BVEZAVADHLXCKB-KDQGBBDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vip (6-28) (human, bovine, porcine, rat) is a useful research compound. Its molecular formula is C126H207N37O34S and its molecular weight is 2816.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vip (6-28) (human, bovine, porcine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vip (6-28) (human, bovine, porcine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEZAVADHLXCKB-KDQGBBDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H207N37O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2816.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vasoactive Intestinal Peptide (6-28): Sequence Homology, Receptor Antagonism, and Experimental Workflows Across Mammalian Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that acts as a pleiotropic neuromodulator, immune regulator, and systemic hormone. Its truncated synthetic derivative, VIP (6-28) , serves as a highly effective, competitive receptor antagonist[1]. This technical guide explores the structural biology, evolutionary conservation, and mechanistic action of VIP (6-28), providing drug development professionals with field-proven experimental workflows for isolating VIP-mediated signaling pathways.

Structural Biology and Evolutionary Conservation

The primary structure of the VIP molecule is remarkably conserved across mammalian evolution. The amino acid sequence of the truncated VIP (6-28) fragment is strictly identical across human (Homo sapiens), bovine (Bos taurus), porcine (Sus scrofa), and rat (Rattus norvegicus) models[1][2].

VIP (6-28) Amino Acid Sequence: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2(Note: The C-terminus is amidated)[1][2].

The Causality of Conservation in Translational Research: This 100% sequence homology provides a critical advantage for translational pharmacodynamics. Because the peptide ligand lacks species-specific sequence variation, researchers can confidently utilize rat or porcine tissue models for in vivo or ex vivo studies without the confounding variable of ligand-receptor mismatch[3]. The binding kinetics and antagonistic efficacy observed in a rat cortical slice or pulmonary artery will directly translate to human cell lines, streamlining the preclinical drug development pipeline[4].

Mechanistic Action: Decoupling Binding from Activation

VIP exerts its biological effects primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 [4]. The antagonistic mechanism of VIP (6-28) relies entirely on the structural dichotomy of the native VIP molecule:

  • The Activation Domain (Residues 1-5: His-Ser-Asp-Ala-Val): The N-terminus of full-length VIP is the "efficacy" domain. It is strictly required to induce the conformational shift in the VPAC receptor that allows intracellular coupling to the

    
     protein.
    
  • The Affinity Domain (Residues 6-28): The C-terminus forms an alpha-helix that docks with high affinity into the large extracellular N-terminal domain of the VPAC receptors.

By synthesizing a peptide lacking the first five amino acids, VIP (6-28) retains high binding affinity for the orthosteric site but completely lacks the ability to activate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-mediated adenylyl cyclase[5]. Consequently, it acts as a competitive antagonist, sterically blocking endogenous or exogenous full-length VIP from binding.

G cluster_0 Full-Length VIP (1-28) cluster_1 Truncated VIP (6-28) VIP VIP (1-28) Agonist VPAC_A VPAC1 / VPAC2 Receptor VIP->VPAC_A Binds & Activates Gs Gs Protein Activation VPAC_A->Gs cAMP_A cAMP Accumulation (Downstream Signaling) Gs->cAMP_A VIP628 VIP (6-28) Antagonist VPAC_B VPAC1 / VPAC2 Receptor VIP628->VPAC_B Binds (No Activation) Block No Gs Coupling (Steric Occupation) VPAC_B->Block cAMP_B Signal Blocked (Basal cAMP) Block->cAMP_B

Diagram 1: Mechanistic logic of VIP (6-28) competitive antagonism at VPAC receptors.

Quantitative Pharmacodynamics

VIP (6-28) exhibits varying affinities for the VIP/PACAP receptor family. It is a potent antagonist for VPAC1 and VPAC2, with significantly lower affinity for the PAC1 receptor (which primarily binds Pituitary Adenylate Cyclase-Activating Polypeptide, PACAP)[5][6].

Table 1: Receptor Binding Affinities and Functional Blockade

Receptor SubtypePrimary Endogenous LigandVIP (6-28) IC₅₀ (nM)Functional Role of Blockade
VPAC1 VIP / PACAP~600 nMBlocks smooth muscle relaxation and immune modulation.
VPAC2 VIP / PACAP~300 nMBlocks circadian rhythm regulation and neuroprotection.
PAC1 PACAP~1,500 nMWeak blockade of PACAP-specific neurogenesis pathways.

Data synthesized from recombinant rat/human receptor binding assays[5][6].

Experimental Protocols: cAMP Inhibition Assay

Because VPAC receptors are strictly


-coupled, the gold-standard methodology for validating VIP (6-28) antagonism is measuring the inhibition of VIP-induced cyclic AMP (cAMP) accumulation in vitro[2]. To ensure a self-validating system, the protocol must control for endogenous phosphodiesterase (PDE) activity.
Step-by-Step Methodology:
  • Cell Preparation & Starvation: Plate VPAC-expressing cells (e.g., primary rat superior cervical ganglia or CHO cells transfected with human VPAC1/2) in multi-well plates. Starve cells in serum-free F-12 medium for 2 to 4 hours to establish a quiet baseline of cAMP[2].

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX prevents the degradation of cAMP by endogenous PDEs. Without IBMX, transient cAMP spikes may be degraded before lysis, leading to false-negative efficacy readings[2].

  • Antagonist Pre-incubation: Add VIP (6-28) at desired concentrations (e.g., 10 μM to 100 μM) and incubate for 30 minutes[2].

    • Causality: This allows the antagonist to reach thermodynamic binding equilibrium and fully occupy the orthosteric sites of the VPAC receptors before the agonist is introduced.

  • Agonist Stimulation: Add full-length VIP (1-28) (e.g., 10 μM) to the medium and incubate for an additional 15 to 30 minutes[2].

  • Lysis and Quantification: Aspirate the medium rapidly, lyse the cells using an assay-specific lysis buffer (e.g., 0.1M HCl), and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.

Workflow Prep 1. Cell Prep & Starvation IBMX 2. IBMX Addition (PDE Inhibitor) Prep->IBMX Antag 3. VIP (6-28) Pre-incubation IBMX->Antag Agonist 4. VIP (1-28) Stimulation Antag->Agonist Lysis 5. Cell Lysis & Extraction Agonist->Lysis Assay 6. cAMP Quantification Lysis->Assay

Diagram 2: Step-by-step in vitro workflow for the VIP (6-28) cAMP inhibition assay.

Conclusion

VIP (6-28) remains a foundational tool in neuroendocrinology and pharmacology. Its perfect sequence conservation across key mammalian models ensures high translational fidelity, while its targeted N-terminal truncation provides a reliable, competitive mechanism for isolating VPAC receptor functions in complex signaling cascades.

References

  • Tocris Bioscience. "VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0".1

  • MedChemExpress. "VIP(6-28)(human, rat, porcine, bovine) | VIP Antagonist". 2

  • Karger Publishers. "Human secretin (SCT): gene structure, chromosome location, and distribution of mRNA". 3

  • Ovid / Peptides. "Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle".4

  • TargetMol. "VIP(6-28)(human, rat, porcine, bovine) acetate". 6

  • National Institutes of Health (PMC). "A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells". 5

Sources

VIP (6-28) Competitive Antagonist: Binding Affinity & Technical Characterization

[1]

Executive Summary

Vasoactive Intestinal Peptide fragment 6-28 (VIP 6-28) is a widely utilized pharmacological tool designed to antagonize the effects of endogenous VIP at the VPAC1 and VPAC2 receptors. By deleting the first five N-terminal amino acid residues of the native peptide, VIP (6-28) retains the structural capacity to bind the receptor's extracellular domain but lacks the specific residues required to trigger the transmembrane conformational change necessary for G

Critical Research Insight: While VIP (6-28) is a "classic" antagonist, it exhibits low-to-moderate affinity (

Molecular Mechanism of Antagonism

The pharmacological efficacy of VIP (6-28) is rooted in the "Two-Domain" model of Class B GPCR activation. Native VIP interacts with the receptor in two distinct steps:

  • C-Terminal Recognition: The C-terminal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -helix of VIP binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptor. This confers affinity and specificity.
    
  • N-Terminal Activation: The flexible N-terminus of VIP (residues 1-5) inserts into the transmembrane bundle, triggering G-protein coupling and cAMP production.

VIP (6-28) Mechanism: By excising residues 1-5 (His-Ser-Asp-Ala-Val), the fragment acts as a competitive antagonist . It occupies the N-ted binding pocket, preventing native VIP from docking, but cannot engage the transmembrane core to initiate signaling.

Visualization: Structural Deletion & Receptor Interaction

VIP_Mechanismcluster_VIPNative VIP (1-28)cluster_VIP628VIP (6-28) Antagonistcluster_ReceptorVPAC Receptor (Class B GPCR)VIP_NN-Term (1-5)Activation DomainVIP_CC-Term (6-28)Binding DomainVIP_N->VIP_CTM_BundleTransmembraneBundle (Signaling)VIP_N->TM_BundleReceptorActivation (cAMP)N_TEDExtracellular Domain(N-ted)VIP_C->N_TEDHigh AffinityDockingVIP628Truncated Fragment(6-28 Only)VIP628->N_TEDCompetitiveOccupancyVIP628->TM_BundleNO ACTIVATION(Steric Block)

Figure 1: Mechanism of Action. VIP (6-28) retains the binding domain (yellow) to occupy the receptor but lacks the activation domain (red), preventing signaling.

Binding Affinity Profile

The binding affinity of VIP (6-28) is significantly lower than that of the native peptide. This distinction is vital for calculating the correct molar excess required for inhibition assays.

Comparative Affinity Table
CompoundRoleAffinity (

/

)
SpecificityNotes
Native VIP Agonist0.1 – 1.0 nM VPAC1 = VPAC2High affinity endogenous ligand.
VIP (6-28) Antagonist 50 – 500 nM VPAC1

VPAC2
Low Affinity. Requires

M concentrations for functional blockade.
PG 97-269 Antagonist~1 – 5 nMVPAC1 SelectiveEngineered hybrid with higher affinity.
VIPhyb Antagonist~50 nMVPAC1/2Hybrid peptide (Neurotensin-VIP).

Technical Note: The


 of VIP (6-28) is often reported in the range of 100 nM to >1 

M
depending on the tissue preparation (e.g., rat lung membranes vs. human recombinant cells). In functional cAMP assays, significant inhibition typically requires 10

M to 30

M
of VIP (6-28) to block 10 nM of VIP [1, 2].

Experimental Protocols

Protocol A: Radioligand Binding Assay (Gold Standard)

This protocol determines the


Reagents:

  • Radioligand:

    
    I-VIP (approx. 2000 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.5% BSA, 0.1% Bacitracin  (protease inhibitor is critical).
    
  • Membrane Source: CHO cells stably expressing hVPAC1 or hVPAC2.

Workflow:

  • Preparation: Thaw membranes and homogenize in Binding Buffer.

  • Incubation Setup: In a 96-well plate, add:

    • 50

      
      L Competition Ligand (VIP 6-28, serial dilution 
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      I-VIP (Final concentration ~0.05 nM).
    • 100

      
      L Membrane suspension (10–20 
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C to minimize ligand degradation).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? VIP is a basic peptide and sticks to glass fibers. PEI blocks non-specific binding.

  • Wash: 3x washes with ice-cold buffer.

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Competitor]. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional cAMP Inhibition Assay

To verify antagonism, one must demonstrate that VIP (6-28) shifts the VIP agonist dose-response curve to the right (Schild analysis) or suppresses the maximal response at a fixed agonist concentration.

Workflow Visualization:

Assay_WorkflowStartStart: Cell Seeding(CHO-VPAC1/2)PreIncPre-IncubationAdd VIP (6-28) (10-30 µM)Time: 30 mins @ 37°CStart->PreInc Adhere cellsStimAgonist StimulationAdd Native VIP (0.1 - 100 nM)Time: 15-30 minsPreInc->Stim Antagonist occupies receptorLysisCell Lysis & cAMP Detection(ELISA / FRET)Stim->Lysis cAMP accumulationDataData AnalysisCalculate Inhibition %Lysis->Data

Figure 2: Functional Antagonism Workflow. Pre-incubation is essential to allow the lower-affinity antagonist to establish equilibrium occupancy before the high-affinity agonist is introduced.

Troubleshooting & Optimization

Peptide Instability (Met Oxidation)

VIP (6-28) contains a Methionine (Met) residue at position 17 (corresponding to Met17 in native VIP). Methionine is highly susceptible to oxidation, which significantly reduces binding affinity.

  • Solution: Store lyophilized powder at -20°C under desiccant. Aliquot stock solutions (dissolved in water/acetic acid) and avoid repeated freeze-thaw cycles . Use fresh working solutions.

"Sticky" Peptide Issues

Like native VIP, the 6-28 fragment is highly basic and hydrophobic, leading to adsorption on plastic and glass surfaces.

  • Solution: Always include 0.1% to 0.5% BSA (Bovine Serum Albumin) or Tween-20 in assay buffers to coat surfaces. Use low-binding polypropylene plates.

Interpreting "Partial" Antagonism

In some high-receptor-density systems, VIP (6-28) may behave as a partial agonist (weakly stimulating cAMP) rather than a pure silent antagonist.

  • Control: Always run a "VIP (6-28) only" condition. If cAMP increases above baseline, the compound is acting as a partial agonist in your specific cell line.

References

  • Gozes, I., et al. (1995).[1] "A VIP hybrid antagonist: From developmental neurobiology to clinical applications."[1][2] Cellular and Molecular Neurobiology.

  • Fishbein, V. A., et al. (1994).[3] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists." Peptides.

  • Laburthe, M., et al. (2007).[4][5] "Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology." Peptides.

  • Moody, T. W., et al. (2002). "VIP receptor antagonists and neoplasia."[1][3][6] Current Pharmaceutical Design.

  • Couvineau, A., & Laburthe, M. (2012).[5] "The VPAC1 receptor: structure and function of a class B GPCR prototype." Frontiers in Endocrinology.

Comparative Technical Analysis: VIP (1-28) vs. VIP (6-28) Fragment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Vasoactive Intestinal Peptide (VIP) full-length (1-28) versus its truncated fragment (6-28), structured for researchers and drug development professionals.

Sequence-Structure-Function Relationships in Class B GPCR Modulation

Executive Summary

The Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide functioning as a pleiotropic neuromodulator and immunoregulator.[1][2][3] Its pharmacological activity is mediated primarily through two Class B G-Protein Coupled Receptors (GPCRs): VPAC1 and VPAC2 .

The distinction between the native VIP (1-28) and the truncated VIP (6-28) fragment represents a classic paradigm in peptide pharmacology: the separation of affinity (binding) from efficacy (activation).

  • VIP (1-28) acts as a high-affinity, full agonist.

  • VIP (6-28) functions as a competitive antagonist (or partial agonist depending on species/tissue), retaining receptor affinity while lacking the N-terminal residues required to trigger the transmembrane conformational shift necessary for Gs-protein coupling.

This guide delineates the structural mechanisms, pharmacological profiles, and experimental protocols required to utilize these peptides effectively in research.

Structural & Physicochemical Analysis[4]

Sequence Comparison

The primary difference lies in the N-terminal deletion of the first five amino acid residues (His-Ser-Asp-Ala-Val) in the fragment.

PeptideSequence (N-term

C-term)
LengthMW (Da)Role
VIP (1-28) H-S-D-A-V -F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH

28 aa~3325Full Agonist
VIP (6-28) F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH

23 aa~2814Antagonist
The "Two-Domain" Binding Mechanism

To understand why VIP (6-28) acts as an antagonist, one must apply the Two-Domain Model of Class B GPCR activation:

  • Step 1 (Address): The C-terminal

    
    -helix of the peptide (residues 6-28) binds to the large N-terminal Ectodomain (N-ted) of the VPAC receptor. This confers affinity  and ligand specificity.
    
  • Step 2 (Message): The flexible N-terminus of the peptide (residues 1-5) inserts into the transmembrane (TM) bundle of the receptor, interacting with extracellular loops and TM helices. This interaction triggers the conformational change required for G

    
     protein activation.
    

Causality: VIP (6-28) retains the "Address" (C-terminus) allowing it to occupy the receptor's N-ted with high affinity, but lacks the "Message" (N-terminus). Therefore, it competitively blocks native VIP from binding without inducing downstream signaling.

Pharmacological Profile[3][5][6][7][8]

Signaling Pathway & Antagonism

Native VIP (1-28) activates the G


-cAMP-PKA pathway. VIP (6-28) inhibits this activation.[4][5]

VIP_Signaling VIP_Full VIP (1-28) (Agonist) VPAC VPAC1 / VPAC2 (Class B GPCR) VIP_Full->VPAC  Binds & Activates   VIP_Frag VIP (6-28) (Competitive Antagonist) VIP_Frag->VPAC  Binds & Blocks   Gs Gs Protein Activation VPAC->Gs  Conformational Change   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP Increase AC->cAMP  ATP -> cAMP   PKA PKA Activation cAMP->PKA Response Biological Response (Vasodilation/Immunomodulation) PKA->Response

Figure 1: Mechanism of Action. VIP (1-28) drives the cascade, while VIP (6-28) occupies the receptor, preventing agonist binding and halting downstream cAMP accumulation.

Quantitative Comparison

The following data summarizes the pharmacological divergence. Note that specific


 and 

values can vary by cell line and species (human vs. rat).
ParameterVIP (1-28)VIP (6-28)
Receptor Affinity (

)
High (~0.1 - 1.0 nM)Moderate/High (~1.0 - 10 nM)
Intrinsic Activity (

)
1.0 (Full Agonist)0 (Pure Antagonist) or <0.2 (Partial)
Functional Effect Increases intracellular cAMPInhibits VIP-induced cAMP elevation
Selectivity Non-selective (VPAC1

VPAC2)
Non-selective (VPAC1

VPAC2)

Scientific Note: While often cited as a pure antagonist, VIP (6-28) can exhibit weak partial agonist activity in certain high-receptor-density systems (e.g., specific rat tissues). Researchers must validate "zero effect" controls in their specific cell lines.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include critical checkpoints.

Peptide Handling & Solubilization

VIP peptides are susceptible to adsorption to glass and plastic surfaces (stickiness) and methionine oxidation.

  • Reconstitution: Dissolve lyophilized peptide in 0.1% Acetic Acid or deionized water. Do not use basic buffers initially, as this promotes aggregation.

  • Stock Solution: Dilute to 100

    
    M in a buffer containing 0.1% BSA (Bovine Serum Albumin)  to prevent surface adsorption.
    
  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

    • Validation Step: Measure concentration using A280 (Extinction coefficient based on Tyr/Trp content) or peptide-specific assay before freezing.

Functional Assay: cAMP Inhibition (Antagonist Mode)

This protocol measures the ability of VIP (6-28) to shift the dose-response curve of VIP (1-28).

Materials:

  • VPAC1/2 expressing cells (e.g., HT-29 or CHO-VPAC stable lines).

  • IBMX (Phosphodiesterase inhibitor).

  • cAMP detection kit (HTRF or ELISA).

Workflow:

  • Pre-Incubation (Critical for Antagonists): Incubate cells with varying concentrations of VIP (6-28) (e.g., 10 nM - 10

    
    M) for 15-30 minutes  at 37°C.
    
    • Reasoning: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.

  • Agonist Challenge: Add VIP (1-28) at its

    
     concentration (typically 3-10 nM).
    
  • Stimulation: Incubate for 30 minutes in the presence of 0.5 mM IBMX.

  • Lysis & Detection: Lyse cells and quantify cAMP.

Data Analysis (Schild Plot Logic):

  • If VIP (6-28) is a competitive antagonist, increasing its concentration should shift the VIP (1-28) dose-response curve to the right without suppressing the maximal response (

    
    ).
    
  • Calculate the

    
     of the fragment against the fixed agonist concentration.
    
Competitive Binding Assay

To prove the fragment binds the same pocket as the native peptide.

  • Tracer: Use

    
    I-VIP (1-28) (~50 pM).
    
  • Competitors: Serial dilutions of unlabeled VIP (1-28) and VIP (6-28).

  • Incubation: 60-90 min at 4°C or RT (lower temp reduces internalization/degradation).

  • Separation: Vacuum filtration over PEI-treated glass fiber filters.

  • Result: VIP (6-28) should displace the tracer. The shift in

    
     compared to VIP (1-28) represents the loss of affinity due to N-terminal deletion.
    

References

  • Couvineau, A., & Laburthe, M. (2012). The Family B1 GPCR: Structural Aspects and Interaction with Ligands. Current Drug Targets.

  • Harmar, A. J., et al. (1998).[1] International Union of Pharmacology. XVIII. Nomenclature of Receptors for Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide. Pharmacological Reviews.

  • Gourlet, P., et al. (1997). Interaction of lipophilic VIP derivatives with recombinant VIP1/PACAP and VIP2/PACAP receptors. European Journal of Pharmacology.

  • Fishbein, V. A., et al. (1994). A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists.[6] Peptides.

  • Laburthe, M., et al. (2007).[7] Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology. Peptides.

Sources

Structure-Activity Relationship of VIP (6-28) C-Terminal Fragment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the VIP (6-28) C-terminal fragment, focusing on its structure-activity relationship (SAR), pharmacological profile as a receptor antagonist, and experimental utility.

Technical Guide for Research & Drug Development

Executive Summary

The VIP (6-28) fragment is a truncated analogue of the 28-amino acid Vasoactive Intestinal Peptide (VIP). By deleting the first five N-terminal residues, the peptide retains its receptor-binding affinity (the "address") but loses its efficacy to activate the Gs-protein coupled signaling cascade (the "message"). Consequently, VIP (6-28) functions as a competitive antagonist at both VPAC1 and VPAC2 receptors.

This guide details the structural basis of this antagonism, its pharmacological limitations compared to next-generation chimeras, and validated protocols for its synthesis and application in cAMP inhibition assays.

Structural Biology & SAR Analysis

The "Address-Message" Concept

The bioactivity of VIP follows the classic "address-message" hypothesis common to Class B GPCR ligands.

  • The Message (Residues 1-5): The N-terminal sequence (His-Ser-Asp-Ala-Val) is flexible and disordered in solution but essential for triggering the conformational change in the receptor transmembrane domain that activates the Gs protein.

  • The Address (Residues 6-28): The C-terminal segment forms a stable

    
    -helix that binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptors.
    
Structural Consequence of Truncation

VIP (6-28) lacks the "message" domain. It successfully docks into the receptor's N-ted via its helical C-terminus but fails to engage the transmembrane core to induce signaling.

Sequence: H-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[1]

SAR_Map cluster_VIP Full Length VIP (1-28) cluster_Fragment VIP (6-28) Fragment N_Term N-Term (1-5) 'The Message' C_Term C-Term (6-28) 'The Address' N_Term->C_Term Signal Gs Activation (cAMP) N_Term->Signal Activates Receptor VPAC Receptor (N-ted Binding Pocket) C_Term->Receptor Binds Frag_C C-Term (6-28) Alpha-Helical Domain Frag_C->Receptor Competes (No Activation) Frag_C->Signal BLOCKED

Figure 1: Structural logic of VIP (6-28) antagonism. The fragment retains binding capability (blue) but lacks the activation domain (red).

Pharmacological Profile[2][3][4]

VIP (6-28) is characterized as a low-to-moderate potency, non-selective antagonist . While useful for general receptor blockade, researchers must be aware of its potency limits compared to chimeric antagonists like PG 97-269 or VIPhyb.

Binding vs. Efficacy Data
ParameterVIP (Full Length)VIP (6-28)Note
Primary Action AgonistAntagonistCompetitive inhibition mechanism.
Receptor Selectivity VPAC1

VPAC2
VPAC1

VPAC2
Non-selective; blocks both subtypes.
Binding Affinity (

)
~0.5 - 1.0 nM~100 - 500 nMTruncation reduces affinity by >100-fold.
Functional Potency (

)
N/A (Agonist

~1 nM)
10 - 30

M
High concentrations required for full blockade.
Metabolic Stability Low (

< 5 min)
LowSusceptible to peptidases; unstable in basic pH.
Mechanism of Action

VIP (6-28) inhibits the accumulation of intracellular cAMP induced by VIP.[2] However, due to its lower affinity compared to the native peptide, a significant molar excess (typically 100-1000x) is required to effectively displace endogenous VIP.

Signaling_Pathway VIP Endogenous VIP VPAC VPAC1 / VPAC2 Receptor VIP->VPAC High Affinity Binding VIP628 VIP (6-28) (Antagonist) VIP628->VPAC Competitive Blockade Gs Gs Protein VPAC->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

Figure 2: Competitive antagonism pathway. VIP (6-28) occupies the receptor, preventing Gs coupling and downstream cAMP accumulation.

Experimental Methodologies

Synthesis Protocol (SPPS)

Objective: Synthesize VIP (6-28) using Fmoc solid-phase peptide synthesis. Scale: 0.1 mmol.

  • Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide (

    
    ).
    
    • Note: The C-terminal Asn requires careful handling to avoid racemization.

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HCTU, 10 eq. DIPEA in DMF (45 min).

    • Critical Step: Double couple hydrophobic residues (Leu, Ile, Val) and the N-terminal Phe to ensure completion.

  • Cleavage:

    • Cocktail: TFA (95%), TIPS (2.5%),

      
       (2.5%).
      
    • Time: 2-3 hours at room temperature.

    • Precipitation: Cold diethyl ether.

  • Purification:

    • Column: C18 Reverse-Phase HPLC.

    • Gradient: 10-60% Acetonitrile in water (with 0.1% TFA) over 45 min.

    • Validation: ESI-MS (Expected MW: ~2816.3 Da).

Functional Assay: cAMP Inhibition

Objective: Validate antagonist activity in VPAC1-expressing cells (e.g., HT-29 or T-47D).

  • Cell Preparation: Seed cells in 24-well plates (

    
     cells/well). Incubate overnight.
    
  • Pre-Incubation (Antagonist):

    • Wash cells with PBS.

    • Add serum-free medium containing IBMX (500

      
      M)  to inhibit phosphodiesterase.
      
    • Add VIP (6-28) at titration concentrations (e.g., 1

      
      M, 10 
      
      
      
      M, 30
      
      
      M, 100
      
      
      M).
    • Incubate for 30 minutes at 37°C.

  • Stimulation (Agonist):

    • Add VIP (full length) at a fixed concentration (typically 10 nM, which is ~

      
      ).
      
    • Incubate for 15-30 minutes.

  • Lysis & Detection:

    • Terminate reaction with 0.1M HCl or cell lysis buffer.

    • Quantify cAMP using ELISA or TR-FRET.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Antagonist].

    • Success Criteria: A dose-dependent reduction in cAMP.[2] Expect ~60-80% inhibition at 100

      
      M antagonist against 10 nM VIP.
      

References

  • Use of VIP (6-28)

    • Title: Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[2][3]

    • Source: Journal of Neuroscience (1998).[3]

    • URL:[Link]

  • Receptor Pharmacology & Binding

    • Title: VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins.
    • Source: British Journal of Pharmacology (2012).
    • URL:[Link]

  • Synthesis & Stability

    • Title: Structure-activity relationship of vasoactive intestinal peptide (VIP)
    • Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2008).
    • URL:[Link]

  • VIP Receptor Signaling

    • Title: VIP Receptors | Pancreapedia.
    • Source: University of Michigan.
    • URL:[Link]

Sources

Introduction: The Significance of Vasoactive Intestinal Peptide (VIP) and its Antagonist Fragment, Vip (6-28)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of the Vip (6-28) Peptide

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It belongs to the glucagon/secretin superfamily and exerts a broad range of biological effects, including vasodilation, smooth muscle relaxation, and modulation of immune responses, by binding to the G protein-coupled receptors VPAC1 and VPAC2.[1]

In the field of pharmacology and neuroscience, understanding the function of such peptides often requires the use of specific antagonists to block their action and elucidate their pathways. The C-terminal fragment, Vip (6-28), which comprises amino acids 6 through 28 of the full-length peptide, has been identified as an effective VIP receptor antagonist.[2][3] It is a critical tool for researchers studying the physiological roles of VIP, from its involvement in circadian rhythms to its potential role in osteoarthritis pain.[1][4]

For professionals in research and drug development, a precise understanding of a peptide's fundamental physicochemical properties—namely its molecular weight (MW) and isoelectric point (pI)—is not merely academic. These parameters are foundational to every stage of the research pipeline, from synthesis and purification quality control to the design of functional assays and formulation development. This guide provides a detailed examination of the theoretical and experimental determination of the molecular weight and isoelectric point of the Vip (6-28) peptide.

Part 1: Theoretical Physicochemical Properties of Vip (6-28)

The theoretical properties of a peptide are derived directly from its amino acid sequence. They provide a crucial baseline for experimental validation and quality control.

Amino Acid Sequence

The foundational property of Vip (6-28) is its primary structure. The sequence is conserved across human, porcine, and rat species. The peptide consists of 23 amino acid residues with an amidated C-terminus, which is a common post-translational modification that increases peptide stability and biological activity.

  • One-Letter Code: FTDNYTRLRKQMAVKKYLNSILN-NH2

  • Three-Letter Code: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

Theoretical Molecular Weight (MW)

The molecular weight of a peptide is calculated by summing the monoisotopic or average masses of its constituent amino acids and accounting for the loss of one water molecule (18.015 Da) for each peptide bond formed. The C-terminal amidation (-NH2) adds approximately 0.984 Da compared to a free carboxyl group (-OH).

Based on this sequence, the calculated molecular weight is consistently reported by commercial suppliers and bioinformatics tools.

  • Calculated Molecular Weight: ~2816.3 g/mol [5][6][7]

Theoretical Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] This property is dictated by the pKa values of the ionizable groups: the N-terminal amine, the C-terminal amide (which is not ionizable), and the side chains of acidic (Asp, Glu) and basic (Lys, Arg) amino acids. The pI is critical for predicting a peptide's solubility and for developing purification methods like ion-exchange chromatography and isoelectric focusing.

Using the ProtParam tool on the ExPASy server, which computes theoretical pI from a sequence, the isoelectric point for Vip (6-28) can be calculated.[10][11][12]

  • Calculated Isoelectric Point (pI): 10.09

This high pI value indicates that Vip (6-28) is a basic peptide, carrying a net positive charge at physiological pH (~7.4). This is expected due to the presence of four basic residues (two Lysine, two Arginine) and only one acidic residue (Aspartic acid).

Summary of Physicochemical Data
ParameterValueSource/Method
Sequence FTDNYTRLRKQMAVKKYLNSILN-NH2UniProt, Commercial Suppliers[5][6]
Number of Residues 23Sequence Analysis
Theoretical MW 2816.3 g/mol Calculation from Sequence[5][6][7]
Theoretical pI 10.09ExPASy ProtParam Tool[10][11]

Part 2: Experimental Determination of Physicochemical Properties

While theoretical values are essential, they must be confirmed by empirical measurement. This validation is a cornerstone of quality control in peptide synthesis and research, ensuring the identity and purity of the molecule.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the complete characterization of a synthetic peptide like Vip (6-28).

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation cluster_2 Data Analysis & Final Report Seq 1. Obtain Amino Acid Sequence Calc 2. Calculate Theoretical MW and pI Seq->Calc Input for tools (e.g., ExPASy) Compare 6. Compare Theoretical vs. Experimental Data Calc->Compare Theoretical Values Synth 3. Peptide Synthesis & Purification MS 4. MW Determination (MALDI-TOF MS) Synth->MS IEF 5. pI Determination (Isoelectric Focusing) Synth->IEF MS->Compare Experimental MW IEF->Compare Experimental pI Report 7. Certificate of Analysis (CoA) Compare->Report

Caption: Workflow for peptide physicochemical characterization.

Molecular Weight Determination by MALDI-TOF Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides.[13][14][15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for this purpose due to its high sensitivity, speed, and tolerance for salts, making it a staple in quality control for synthetic peptides.[16][17][18]

Causality and Rationale: The "soft" ionization of MALDI prevents fragmentation of the peptide, primarily generating singly charged ions ([M+H]+). The TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high precision. The resulting spectrum provides a direct readout of the molecular mass, allowing for unambiguous confirmation of the peptide's identity.

Detailed Protocol for MALDI-TOF MS Analysis:

  • Sample Preparation:

    • Reconstitute the lyophilized Vip (6-28) peptide in a suitable solvent, typically a mixture of 0.1% Trifluoroacetic Acid (TFA) in ultrapure water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1-10 pmol/µL.[19] TFA aids in peptide solubilization and promotes ionization.

    • The peptide solution should be clear; if solubility is an issue, sonication or minor adjustments to the organic solvent percentage may be required.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix. For peptides in the mass range of Vip (6-28) (~2.8 kDa), α-cyano-4-hydroxycinnamic acid (CHCA) is the matrix of choice.[16][20]

    • Dissolve CHCA in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous TFA to a concentration of 5-10 mg/mL.[16] Vortex and centrifuge briefly to pellet any undissolved matrix.

  • Target Plate Spotting (Dried-Droplet Method):

    • Pipette 0.5–1.0 µL of the peptide solution onto a spot on the MALDI target plate.

    • Immediately add 0.5–1.0 µL of the CHCA matrix solution to the same spot.[19]

    • Gently mix the droplet with the pipette tip without scratching the plate surface.

    • Allow the mixture to air-dry completely at room temperature. A uniform, crystalline spot should form as the solvent evaporates. This co-crystallization is critical for efficient energy transfer from the laser to the analyte.

  • Instrument Calibration and Data Acquisition:

    • Calibrate the mass spectrometer using a standard mixture of peptides with known masses that bracket the expected mass of Vip (6-28). This step is crucial for ensuring high mass accuracy.

    • Load the target plate into the instrument.

    • Acquire the mass spectrum in positive ion linear or reflectron mode. The laser is fired at the sample spot, and data from multiple laser shots are averaged to produce the final spectrum.

  • Data Analysis:

    • The primary peak in the spectrum should correspond to the singly protonated molecular ion ([M+H]+) of the Vip (6-28) peptide.

    • The experimentally measured mass should be within a narrow tolerance (typically <0.1%) of the theoretical molecular weight (2816.3 + 1.007 Da for the proton ≈ 2817.3 Da).

Isoelectric Point Determination by Isoelectric Focusing (IEF)

Isoelectric focusing separates proteins and peptides based on their pI.[5][21][22] The technique is most commonly performed as the first dimension of two-dimensional gel electrophoresis (2D-PAGE).[23][24][25]

Causality and Rationale: A peptide is introduced into a stable pH gradient (typically within a polyacrylamide gel strip). When an electric field is applied, the peptide, if charged, will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as its net charge becomes zero.[24][26]

IEF cluster_gel IPG Strip (pH Gradient) cluster_electrodes Electric Field p3 pH 3 p_mid ... p10 pH 10 anode Anode (+) cathode Cathode (-) peptide_start Peptide (Net +) at low pH peptide_end Peptide (Net 0) at pI ≈ 10.09 peptide_start->peptide_end Migrates until charge is neutral

Caption: Principle of Isoelectric Focusing for a basic peptide.

Detailed Protocol for Isoelectric Focusing:

  • Sample Preparation for IEF:

    • Dissolve the Vip (6-28) peptide in a rehydration/sample buffer. A typical buffer contains 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and a small amount of a reducing agent like DTT.

    • Rationale: Urea and thiourea are chaotropic agents that denature the peptide and keep it soluble. CHAPS is a non-ionic detergent that prevents aggregation.

  • IPG Strip Rehydration and Sample Loading:

    • Select an Immobilized pH Gradient (IPG) strip with a pH range that includes the expected pI. For Vip (6-28) (pI ≈ 10.09), a broad range strip (e.g., pH 3-11) is appropriate.

    • Place the IPG strip in a rehydration tray and add the sample-containing rehydration buffer. Allow the strip to rehydrate for several hours or overnight. During this time, the peptide enters the gel matrix.

  • First-Dimension Focusing:

    • Place the rehydrated IPG strip onto the IEF focusing unit. Ensure good contact with the electrodes.

    • Run the focusing program, which involves applying a voltage that gradually increases over several hours. A typical program might be:

      • 250 V for 30 minutes (slow ramp)

      • 1000 V for 1 hour (gradient ramp)

      • 8000 V for 5-8 hours (fast ramp and hold)

    • The total volt-hours (Vhr) applied determines the completion of focusing.

  • Visualization and pI Determination:

    • After focusing, the peptide is fixed and stained within the IPG strip using a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain.

    • The position of the stained peptide band along the strip corresponds to its pI.

    • To determine the pI value accurately, run a set of pI marker proteins with known isoelectric points in a separate lane. A standard curve is generated by plotting the migration distance versus the known pI of the markers. The pI of Vip (6-28) can then be interpolated from this curve.[27]

Part 3: Interpretation and Significance in Research & Development

Confirming the molecular weight and isoelectric point of Vip (6-28) is fundamental for scientific integrity and the success of downstream applications.

  • Quality Control: An experimental MW matching the theoretical value confirms the correct peptide was synthesized without truncations, deletions, or failed deprotection of side chains. A single, sharp band in IEF indicates high purity and the absence of isoforms with charge variations (e.g., due to deamidation).

  • Method Development: Knowledge of the pI is essential for developing purification protocols. Since Vip (6-28) is highly basic (pI 10.09), it will bind strongly to a cation-exchange chromatography column at neutral pH. Conversely, it will not bind to an anion-exchange column. This knowledge saves significant time and resources in purification design.

  • Assay Design and Formulation: The charge state of the peptide, predicted by its pI, influences its interaction with receptors, antibodies, and other biological molecules. It also affects its solubility and stability in different buffer systems, which is critical information for designing reliable binding assays and developing stable pharmaceutical formulations.

Conclusion

The Vip (6-28) peptide is a vital antagonist for probing the function of the VIP system. Its utility in research is underpinned by its well-defined physicochemical properties. With a theoretical molecular weight of ~2816.3 g/mol and a theoretical isoelectric point of 10.09 , Vip (6-28) is a moderately sized, highly basic peptide. These properties can be rigorously verified using standard, authoritative laboratory techniques: MALDI-TOF mass spectrometry for molecular weight and isoelectric focusing for the isoelectric point. For any researcher or drug development professional, applying these analytical methods is a non-negotiable step to ensure the identity, purity, and ultimate reliability of their experimental results.

References

  • Pearson, W. R. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

  • Isaacs, N. W., et al. (1985). Structure of the human vasoactive intestinal polypeptide gene. Proceedings of the National Academy of Sciences, 82(19), 6384-6388. Retrieved from [Link]

  • Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]

  • Elabscience. (n.d.). VIP (6-28), human, bovine, porcine, rat. Elabscience. Retrieved from [Link]

  • Bitesize Bio. (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link]

  • Strupat, K. (2005). Molecular weight determination of peptides and proteins by ESI and MALDI. Methods in Enzymology, 405, 1-36. Retrieved from [Link]

  • Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Shimadzu Corporation. Retrieved from [Link]

  • Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-87. Retrieved from [Link]

  • Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784-3788. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). ProtParam. ExPASy. Retrieved from [Link]

  • Rogowska-Wrzesinska, A., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. Molecules, 22(2), 215. Retrieved from [Link]

  • Quandle Labs. (n.d.). Protparam Online Tool in Choppr. Retrieved from [Link]

  • Kendrick Labs. (n.d.). 2D Gel Electrophoresis. Retrieved from [Link]

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

  • Siuzdak, G. (2005). Peptide and protein analysis with mass spectrometry. Journal of the Association for Laboratory Automation, 10(4), 229-237. Retrieved from [Link]

  • Basic Science Series. (2024). ProtParam Tool of ExPASy | Protein Analysis | Bioinformatics. YouTube. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution?. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Retrieved from [Link]

  • TotalLab. (n.d.). The Essential Guide to 2D Electrophoresis. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). 2-D Electrophoresis Workflows & Resources. Retrieved from [Link]

  • DergiPark. (2024). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.12. Retrieved from [Link]

  • Schuelert, N., & McDougall, J. J. (2006). Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis and Cartilage, 14(11), 1155-1162. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from [Link]

  • Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]

  • Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. Retrieved from [Link]

  • Mohney, R. P., & Zigmond, R. E. (1998). Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury. The Journal of Neuroscience, 18(14), 5285-5293. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubilization Dynamics of VIP (6-28) – Optimizing Aqueous vs. Acetic Acid Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: In vitro receptor antagonism, cAMP signaling assays, and in vivo neuropeptide studies.

Introduction & Biochemical Profile

Vasoactive Intestinal Peptide (6-28), commonly referred to as VIP (6-28), is a truncated synthetic peptide that functions as a highly potent, competitive antagonist of the endogenous Vasoactive Intestinal Peptide at VPAC1 and VPAC2 receptors[1]. By lacking the first five N-terminal amino acids (HSDAV) required for receptor activation, VIP (6-28) binds the receptor without triggering the Gs-coupled adenylyl cyclase pathway, effectively blunting cAMP accumulation in sympathetic neurons and epithelial cells[1][2].

Pathway VIP Endogenous VIP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Activates Antag VIP (6-28) Antagonist Antag->Receptor Competitively Blocks Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Figure 1: Mechanism of action of VIP (6-28) competitively antagonizing VPAC receptors.

The Causality of Solubilization: Water vs. Acetic Acid

Proper solubilization of VIP (6-28) is critical for reproducible dose-response curves. The peptide sequence (FTDNYTRLRKQMAVKKYLNSILN-NH2) has a molecular weight of 2816.3 Da and contains five highly basic residues (two Arginines, three Lysines) against only one acidic residue (Aspartate)[3]. This net positive charge (+4 to +5 at physiological pH) dictates its solubility behavior.

Why Water? (First-Line Solvent) Because of its basic nature, VIP (6-28) is inherently hydrophilic. For standard working stocks (≤ 1–5 mg/mL), double-distilled water (ddH₂O) is the preferred solvent. Water maintains the peptide in a physiologically compatible state, preventing the introduction of extraneous ions that could interfere with sensitive in vitro cell culture assays.

Why Acetic Acid? (Rescue & High-Concentration Solvent) While some manufacturers report aqueous solubility up to 20 mg/mL, batch-to-batch variations—particularly the presence of trifluoroacetate (TFA) versus acetate counter-ions[4]—can cause the hydrophobic C-terminal tail (YLNSILN) to drive intermolecular aggregation. If the peptide forms a cloudy suspension or gel in water, 10–30% Acetic Acid is introduced[2].

  • Mechanistic Causality: Acetic acid lowers the pH, ensuring absolute protonation of all basic side chains. This maximizes electrostatic repulsion between peptide monomers. Furthermore, as a mild chaotrope, acetic acid disrupts transient alpha-helical formations and hydrophobic collapse, breaking apart aggregates without denaturing the primary sequence.

Quantitative Physicochemical Parameters
ParameterSpecification / ValueReference
Sequence FTDNYTRLRKQMAVKKYLNSILN-NH₂[3]
Molecular Weight 2816.35 Da[5]
CAS Number 69698-54-0[5]
Net Charge (Neutral pH) Highly Basic (Approx. +4)Derived from[3]
Aqueous Solubility Limit 1 mg/mL to 20 mg/mL (Batch dependent)
Acidic Solubility Limit > 20 mg/mL (in 10-30% Acetic Acid)[2]

Step-by-Step Solubilization Protocols

The following self-validating protocols are designed to ensure complete dissolution while preserving peptide integrity.

Protocol A: Standard Aqueous Solubilization (Target: 1–5 mg/mL)

Use this protocol for standard in vitro assays where physiological pH is strictly required.

  • Equilibration: Allow the lyophilized VIP (6-28) vial to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Calculation: Determine the required volume of sterile ddH₂O. (e.g., for a 1 mg/mL stock of 5 mg peptide, use 5 mL ddH₂O).

  • Addition: Add the ddH₂O directly to the vial. Do not agitate violently.

  • Dissolution: Gently swirl the vial or use a pipette to mix. If particles remain, place the vial in a low-power ultrasonic bath for 3–5 minutes at room temperature.

  • Validation: Hold the vial against a light source. The solution must be completely transparent. If turbidity persists, proceed immediately to Protocol B .

Protocol B: Acetic Acid Rescue (Target: >5 mg/mL or Recalcitrant Batches)

Use this protocol if Protocol A fails, or if preparing highly concentrated stocks[2].

  • Acidification: To the turbid aqueous suspension from Protocol A, add glacial acetic acid dropwise to achieve a final concentration of 10% to 30% (v/v).

  • Incubation: Gently vortex the solution for 60 seconds. The drop in pH will protonate the basic residues and break hydrophobic aggregates.

  • Validation: The solution should turn crystal clear.

  • Neutralization (Optional but Recommended): If the stock is to be used directly in unbuffered cell culture, you may need to dilute it heavily in assay buffer or perform a quick lyophilization to remove the volatile acetic acid, leaving behind the highly soluble acetate salt of the peptide[4].

Protocol C: Complex In Vivo Formulation (TargetMol Guidelines)

Use this protocol for animal studies where high systemic bioavailability is required[6].

  • Primary Solubilization: Dissolve the peptide in 10% DMSO to form a concentrated, clear stock.

  • Surfactant/Carrier Addition: Add 40% PEG300 and mix thoroughly until clear.

  • Stabilization: Add 5% Tween 80 and mix to prevent precipitation upon aqueous dilution.

  • Final Dilution: Add 45% Saline, PBS, or ddH₂O to reach the final working volume.

G Start Lyophilized VIP (6-28) Water Add ddH2O (Target: 1-5 mg/mL) Start->Water Check1 Is solution clear? Water->Check1 Success1 Aqueous Stock Ready Check1->Success1 Yes Acid Add 10-30% Acetic Acid (Target: >5 mg/mL) Check1->Acid No / Aggregation Check2 Is solution clear? Acid->Check2 Success2 Acidic Stock Ready Check2->Success2 Yes DMSO Add 1-5% DMSO (Last Resort) Check2->DMSO No

Figure 2: Decision tree for the solubilization of VIP (6-28) based on visual clarity.

Storage & Handling

  • Lyophilized Powder: Store at -20°C for up to 3 years. Keep strictly away from moisture[6].

  • Reconstituted Solutions: Aliquot the clear stock solution into single-use polypropylene tubes to avoid freeze-thaw cycles. Store at -80°C for up to 1 year[6]. Avoid glass vials for dilute stocks, as basic peptides like VIP (6-28) can adsorb to the negatively charged silicate glass surfaces.

References

  • QYAOBIO. Vasoactive Intestinal Peptide - VIP Peptides.[Link]

  • Tebubio. VIP(6-28)(human, rat, porcine, bovine) acetate. [Link]

  • European Respiratory Society (ERSNet). Neuropeptide regulation of secretion and inflammation in human airway gland serous cells. [Link]

Sources

Optimal concentration Vip (6-28) antagonist in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Vip (6-28) Antagonist Concentrations in Functional In Vitro Assays

Part 1: Executive Summary & Core Directive

The "Micromolar Necessity" Vip (6-28) is a truncated peptide fragment of Vasoactive Intestinal Peptide (VIP) that functions as a competitive antagonist at VPAC1 and VPAC2 receptors.[1] Unlike high-affinity small molecules or third-generation peptide hybrids, Vip (6-28) exhibits moderate affinity, often requiring concentrations in the micromolar (µM) range to achieve effective blockade in functional assays.[1]

Critical Insight: Many experimental failures with Vip (6-28) stem from treating it like a nanomolar antagonist.[1] This guide provides the rationale and protocol to utilize Vip (6-28) effectively, recommending a working concentration range of 10 µM – 30 µM for functional inhibition, while outlining the Schild regression method for precise affinity determination.

Part 2: Scientific Foundation & Mechanism[2]

Mechanism of Action

VIP signals through two Class B GPCRs: VPAC1 and VPAC2 .[2][3][4][5][6] Both receptors couple primarily to G


s , leading to the activation of Adenylyl Cyclase (AC) and the accumulation of intracellular cAMP.[1][2][4][6]
  • Agonist (VIP): Full length (28 amino acids).[1][7][3][8][9][10][11] High affinity (Kd ~ 0.1–1.0 nM).[1]

  • Antagonist (Vip 6-28): Lacks the N-terminal histidine and serine residues crucial for receptor activation but retains the C-terminal alpha-helix required for binding.[1] It competitively occupies the orthosteric site without inducing G-protein coupling.

Signaling Pathway Visualization

VIP_Signaling VIP VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activates Vip628 Vip (6-28) (Antagonist) Vip628->VPAC Blocks Gs Gαs Protein VPAC->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Cellular Response (e.g., Relaxation, Secretion) PKA->Response Induces

Caption: Competitive antagonism of Vip (6-28) at the VPAC receptor interface, preventing Gs-mediated cAMP accumulation.[1]

Part 3: Determining the Optimal Concentration

The "optimal" concentration is not fixed; it depends on the agonist concentration used and the receptor density. However, for standard screening, we rely on the Schild Equation logic.

The Working Range

Literature and empirical data suggest Vip (6-28) has a


 (inhibition constant) in the range of 100 nM to 1 µM  depending on the tissue/cell line.[1]

To achieve 90% inhibition of a sub-maximal agonist dose, the antagonist concentration


 must be approximately 10x to 100x its 

.[1]
Assay IntentRecommended [Vip 6-28]Rationale
Ki Determination Dose-Response (1 nM – 100 µM)Required to fit a sigmoidal inhibition curve.[1]
Functional Blockade 10 µM – 30 µM Provides robust inhibition of VIP (10 nM) without non-specific toxicity.[1]
High Stringency 100 µMMaximal blockade, but risk of off-target effects increases.
Specificity Controls

At concentrations


 µM, peptide antagonists can sometimes exhibit non-specific effects (e.g., mast cell degranulation or membrane perturbation).[1]
  • Self-Validation Step: Always run a control with Forskolin (10 µM) + Vip (6-28) (30 µM) .[1]

  • Result: Vip (6-28) should NOT inhibit Forskolin-induced cAMP, as Forskolin bypasses the receptor to activate AC directly.[1]

Part 4: Detailed Protocol – Functional cAMP Antagonism Assay

Objective: Quantify the antagonistic potency of Vip (6-28) against VIP-induced cAMP accumulation in HEK293-VPAC1 cells (or primary SCG neurons).

Materials:

  • Cell Line: HEK293 stably expressing human VPAC1.[1]

  • Agonist: VIP (human/rat), prepare 1 mM stock in water.

  • Antagonist: Vip (6-28), prepare 10 mM stock in PBS/0.1% BSA.[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE Inhibitor is critical).[1]

  • Detection Kit: HTRF cAMP or ELISA cAMP kit.[1]

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (2,000 cells/well) Overnight Step2 2. Pre-Incubation Add Vip (6-28) (30 mins @ 37°C) Step1->Step2 Remove Media Add Buffer+IBMX Step3 3. Agonist Challenge Add VIP (EC80 dose) (30 mins @ 37°C) Step2->Step3 Do NOT Wash Step4 4. Lysis & Detection Add HTRF/ELISA reagents Step3->Step4 Stop Reaction Step5 5. Data Analysis Calculate % Inhibition Step4->Step5

Caption: Step-by-step workflow for the competitive antagonism assay. Pre-incubation is the critical step.

Step-by-Step Procedure
  • Preparation (Day 0):

    • Seed cells in a white 384-well low-volume plate (2,000 cells/well) in culture media.[1] Incubate overnight.

  • Buffer Exchange (Day 1):

    • Carefully remove culture media.[1]

    • Add 5 µL of Assay Buffer containing 0.5 mM IBMX.[1]

    • Note: IBMX prevents cAMP degradation, ensuring the signal accumulates linearly.

  • Antagonist Pre-treatment (Critical):

    • Prepare a 2X concentration of Vip (6-28) (e.g., if final is 30 µM, prepare 60 µM).[1]

    • Add 5 µL of 2X Vip (6-28) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Why? This allows the antagonist to reach equilibrium occupancy at the receptor before the high-affinity agonist competes for the site.

  • Agonist Challenge:

    • Prepare a 2X concentration of VIP Agonist (typically EC80, approx 10-30 nM).[1]

    • Add 10 µL of 2X VIP to the wells (Final Volume = 20 µL).

    • Incubate for 30 minutes at 37°C .

  • Detection:

    • Add lysis buffer/detection reagents as per specific kit instructions (e.g., cAMP-d2 and Anti-cAMP-Cryptate).[1]

    • Incubate 1 hour at Room Temp.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).[1]

Part 5: Data Analysis & Interpretation

Calculating Inhibition

Normalize data to controls:

  • 0% Inhibition (Max Signal): VIP alone (no antagonist).

  • 100% Inhibition (Basal): Buffer only (no VIP, no antagonist).[1]


[1]
Schild Analysis (Advanced Validation)

To prove competitive antagonism, perform the assay with varying concentrations of VIP (Agonist Dose-Response) in the presence of fixed concentrations of Vip (6-28) (e.g., 0, 3, 10, 30 µM).[1]

  • Expected Result: Parallel rightward shift of the VIP dose-response curve.

  • No depression of maximal response: If the max signal decreases, the antagonism may be non-competitive or toxic.

References

  • Modulation of VPAC1 signaling: Mechanism of Action & Protocol. MedChemExpress.[1][9] Link

  • Receptor Subtypes: VPAC Receptors: Structure, molecular pharmacology and interaction with accessory proteins. Laburthe, M., et al. British Journal of Pharmacology. Link

  • Antagonist Potency: Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[1][9] Mohney, R.P., et al. Journal of Neuroscience.[12] (Demonstrates 10-100 µM usage). Link

  • Product Properties: VIP (6-28) (human, rat, porcine, bovine).[1][9][10][11][12][13] Tocris Bioscience.[1] Link

  • Comparative Pharmacology: Creation of a selective antagonist and agonist of the rat VPAC(1) receptor.[1] Igarashi, H., et al. JPET. Link

Sources

Application Note: VIP(6-28) Administration Protocol for the Rat Monoiodoacetate (MIA) Osteoarthritis Model

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus: Mechanistic insights, experimental workflows, and validation of VPAC receptor antagonism in joint nociception.

Introduction & Mechanistic Rationale

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage destruction and severe chronic pain. While historically viewed purely as a structural disease, modern neuro-rheumatology recognizes that OA pain is heavily driven by the peripheral sensitization of joint nociceptors [1].

During the progression of OA, the inflamed synovium and damaged joint tissues upregulate the expression of Vasoactive Intestinal Peptide (VIP) . While VIP exhibits anti-inflammatory properties in certain systemic contexts, within the microenvironment of the osteoarthritic knee, it acts as a potent pro-nociceptive mediator[1]. VIP binds to VPAC1 and VPAC2 receptors on the terminals of primary afferent nerves. This binding triggers a Gs-protein/cAMP/PKA signaling cascade that phosphorylates and lowers the activation threshold of mechanotransducing ion channels (such as Nav1.7 and TRPV1)[2][3]. The clinical manifestation is severe mechanical allodynia and hyperalgesia.

VIP(6-28) is a truncated peptide fragment that lacks the N-terminal amino acids required for receptor activation but retains high binding affinity. Consequently, it functions as a highly selective, competitive VPAC receptor antagonist[4]. By administering VIP(6-28) directly into the intra-articular (i.a.) space, researchers can block endogenous VIP signaling, significantly reducing afferent firing rates and alleviating OA-induced pain behaviors[5].

The Causality of Experimental Choices

Signaling Pathway Visualization

To understand the intervention, we must map the molecular target. The diagram below illustrates how VIP(6-28) intercepts the peripheral sensitization loop.

G VIP Endogenous VIP (Upregulated in OA) VPAC VPAC1 / VPAC2 Receptors (Primary Afferent Nerves) VIP->VPAC Activates VIP628 VIP(6-28) Peptide (VPAC Antagonist) VIP628->VPAC Competitively Blocks Sensitization Peripheral Sensitization (Ion Channel Phosphorylation) VPAC->Sensitization cAMP/PKA Cascade Pain Joint Nociception & Mechanical Allodynia Sensitization->Pain Increased Afferent Firing

Fig 1: VIP(6-28) antagonism of VPAC receptors prevents primary afferent nerve sensitization.

Self-Validating Experimental Design & Materials

To ensure a self-validating system , your protocol must include internal and external controls. The contralateral (left) knee serves as the internal healthy baseline. A vehicle-only (saline) cohort serves as the negative control, while a cohort receiving a known local anesthetic (e.g., intra-articular lidocaine) serves as the positive control to validate the sensitivity of your behavioral assays[8].

Reagents & Equipment
  • Animals: Male Wistar rats (150–200 g, approx. 6–8 weeks old).

  • OA Inducer: Sodium Monoiodoacetate (MIA) (Sigma-Aldrich), prepared at 3 mg / 50 µL in sterile 0.9% saline[7].

  • Antagonist: VIP(6-28) biotechnology-grade peptide (MW: 2816.2 g/mol )[4].

  • Anesthesia: Isoflurane vaporizer system (2–4% for induction and maintenance).

  • Injection Hardware: 50 µL Hamilton syringes with 27G to 30G, 0.5-inch needles.

  • Assessment Tools: Dynamic Weight Bearing (DWB) or incapacitance tester, and Von Frey filaments.

Step-by-Step Methodologies

Phase 1: Induction of the MIA Osteoarthritis Model

Objective: Establish a reproducible baseline of joint degeneration and peripheral neuropathy.

  • Acclimation: Habituate rats to the testing room and behavioral apparatus (incapacitance tester/Von Frey chambers) for 3 consecutive days prior to Day 0 to prevent stress-induced analgesia.

  • Baseline Testing (Day 0): Record baseline weight-bearing distribution and paw withdrawal thresholds.

  • Anesthesia: Induce deep anesthesia using 2–4% isoflurane delivered in 100% oxygen (1 L/min) until the cessation of all sensory pedal reflexes.

  • Preparation: Shave the right knee joint and swab thoroughly with 70% ethanol and betadine[3].

  • Intra-articular Injection: Flex the knee to 90 degrees. Insert the 27G needle through the infrapatellar ligament directly into the synovial space of the right stifle (knee) joint. Inject 50 µL of the 3 mg MIA solution.

    • Expertise Note: The infrapatellar ligament is the critical anatomical landmark. Missing the synovial cavity will result in extra-articular pooling, leading to systemic toxicity rather than localized OA.

  • Dispersion: Manually extend and flex the knee for 30 seconds to ensure uniform dispersion of the MIA solution across the articular cartilage[7].

Phase 2: Preparation and Administration of VIP(6-28)

Objective: Deliver the antagonist at the peak of peripheral sensitization (Day 14).

  • Peptide Reconstitution: On Day 14, reconstitute VIP(6-28) in sterile Type I ultrapure water or 0.9% saline to achieve the target dose (typically

    
     mol per 50 µL injection)[9].
    
    • Expertise Note: Peptides are highly susceptible to adsorption on plastic surfaces. Use low-protein binding microcentrifuge tubes and prepare the solution immediately prior to injection to prevent degradation. Avoid freeze-thaw cycles.

  • Administration: Under brief isoflurane anesthesia, administer 50 µL of the VIP(6-28) solution intra-articularly into the MIA-affected right knee, utilizing the same infrapatellar approach described in Phase 1.

Phase 3: Behavioral and Electrophysiological Readouts

Objective: Quantify the antinociceptive efficacy of VPAC antagonism.

  • Hindlimb Incapacitance (Weight Bearing): 30 to 60 minutes post-VIP(6-28) injection, place the rat in the incapacitance tester. Measure the weight distribution between the ipsilateral (OA) and contralateral (healthy) hind limbs.

  • Von Frey Algesiometry: Assess secondary mechanical allodynia by applying ascending forces of Von Frey filaments to the plantar surface of the hind paw until a withdrawal reflex is elicited.

  • In Vivo Electrophysiology (Optional but Definitive): For direct validation of peripheral nerve desensitization, expose the saphenous nerve. Record single-unit afferent firing rates in response to normal rotation and noxious hyper-rotation of the knee joint[5].

Experimental Workflow Visualization

Workflow Day0 Day 0 Baseline Testing & MIA Injection (3mg) Day1_13 Days 1-13 OA Progression & Sensitization Day0->Day1_13 Day14 Day 14 VIP(6-28) i.a. Administration Day1_13->Day14 Testing Day 14+ Behavioral Assays & Electrophysiology Day14->Testing

Fig 2: Timeline for MIA induction, VIP(6-28) administration, and functional readouts.

Quantitative Data Presentation

The efficacy of VIP(6-28) is validated by its ability to reverse the electrophysiological and behavioral hallmarks of OA. The table below summarizes the expected quantitative outcomes based on established neurophysiological assessments[5][10].

Diagnostic ParameterHealthy Control (Contralateral)MIA-Induced OA (Vehicle)MIA-Induced OA + VIP(6-28)
Afferent Firing Rate (Normal Rotation) Baseline (100%)Sensitized (+180% via endogenous VIP)Reduced by ~45%
Afferent Firing Rate (Hyper-rotation) Baseline (100%)Sensitized (+37% via endogenous VIP)Reduced by ~34%
Hindlimb Incapacitance (Weight Bearing) ~50/50 Equal distributionSevere deficit on ipsilateral limbSignificant restoration
Paw Withdrawal Threshold (Von Frey) High threshold (Normal)Low threshold (Secondary Allodynia)Increased threshold (Analgesia)

Troubleshooting & Critical Parameters

  • Inconsistent Pain Phenotypes: If rats do not develop severe weight-bearing deficits by Day 14, the MIA injection likely missed the synovial cavity. Ensure the needle passes smoothly through the infrapatellar ligament without striking bone. Resistance indicates improper placement.

  • Transient Efficacy: VIP(6-28) is a peptide and is subject to rapid enzymatic degradation in the synovial fluid. Behavioral assays must be conducted within a strict time window (30–90 minutes post-injection) to capture peak antagonistic efficacy.

  • Handling Artifacts: Rats are highly intelligent and will alter their weight-bearing posture if stressed by the handler. Consistent, gentle handling by the same researcher throughout the 14-day protocol is mandatory to ensure data integrity.

References

  • McDougall JJ, Watkins L, Li Z. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis. Pain. 2006 Jul;123(1-2):98-105. URL:[Link]

  • Schuelert N, McDougall JJ. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis Cartilage. 2006 Nov;14(11):1155-62. URL:[Link]

  • O'Brien MS, Philpott HTA, McDougall JJ. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis. International Journal of Molecular Sciences. 2022; 23(21):12969. URL:[Link]

  • Philpott HTA, O'Brien M, McDougall JJ. Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis. Pain. 2017 Dec;158(12):2442-2451. URL:[Link]

Sources

Technical Application Note: Handling, Storage, and Reconstitution of Lyophilized Vip (6-28) Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous framework for the handling, storage, and reconstitution of Vip (6-28) trifluoroacetate salt. As a truncated fragment of Vasoactive Intestinal Peptide (VIP), Vip (6-28) functions as a potent competitive antagonist at VIP receptors.[1][2][3] Its chemical instability—driven by susceptibility to oxidation (Methionine residues) and deamidation (Asparagine residues)—requires precise environmental controls. This document outlines self-validating protocols to minimize peptide degradation, ensure accurate dosing by accounting for counterion mass, and maintain biological activity in in vitro and in vivo assays.

Product Profile & Physicochemical Properties[4][5][6]

Understanding the molecular characteristics of Vip (6-28) is prerequisite to proper handling. The presence of the trifluoroacetate (TFA) counterion significantly alters the net weight and solubility profile compared to the free base.

PropertySpecification
Peptide Name Vip (6-28)
Sequence Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂
Molecular Formula C₁₂₆H₂₀₇N₃₇O₃₄S
Molecular Weight 2816.3 g/mol
Salt Form Trifluoroacetate (TFA)
Isoelectric Point (pI) ~10.5 (Basic Peptide)
Solubility Soluble in water; enhanced in 10% Acetic Acid
Critical Residues Met-17 : High oxidation risk.Asn (Multiple) : Deamidation risk in basic pH.[3][4]
The "Net Peptide Content" Factor

Critical Insight: Researchers often assume 1 mg of lyophilized powder equals 1 mg of active peptide. This is incorrect.

  • The Reality: The lyophilized powder consists of the peptide, counterions (TFA), and residual water. The actual peptide content is typically 70–80% of the total weight.

  • The Fix: Always calculate the molar concentration based on the Net Peptide Content provided on the Certificate of Analysis (CoA), not the gross weight.



Storage Protocol: Lyophilized State

Peptides in the lyophilized state are hygroscopic.[5] Moisture absorption is the primary catalyst for hydrolysis and aggregation.

Long-Term Storage[7]
  • Temperature: Store at -20°C (standard) or -80°C (optimal for storage >1 year).

  • Container: Keep the vial tightly capped. Ideally, store the vial inside a secondary container (sealed bag or jar) containing desiccant silica gel.

  • Light: Protect from light to prevent photo-oxidation of the Tyrosine and Methionine residues.

The "Warm-Up" Rule (Crucial Step)

Never open a cold peptide vial immediately upon removal from the freezer.

  • Mechanism: Opening a cold vial condenses atmospheric moisture onto the peptide cake. This moisture initiates hydrolysis and makes the powder sticky/unweighable.

  • Protocol: Allow the vial to equilibrate to room temperature (20–25°C) for at least 60 minutes inside a desiccator before opening.

Reconstitution & Solubilization Strategy

Vip (6-28) is a basic peptide (high pI due to Arg/Lys content). It generally dissolves well in slightly acidic aqueous solutions.

Solvent Selection Workflow

Do not vortex vigorously; peptides are sensitive to shear stress. Use gentle swirling or inversion.

ReconstitutionWorkflow Start Start: Lyophilized Vip (6-28) Equilibrate Equilibrate to Room Temp (60 mins in desiccator) Start->Equilibrate Solvent1 Attempt 1: Sterile Distilled Water (Target: 1 mg/mL) Equilibrate->Solvent1 Check1 Visual Inspection: Clear Solution? Solvent1->Check1 Success Proceed to Aliquoting Check1->Success Yes Solvent2 Attempt 2: 10% Acetic Acid (Enhances solubility of basic peptides) Check1->Solvent2 No (Cloudy/Precipitate) Check2 Visual Inspection: Clear Solution? Solvent2->Check2 Check2->Success Yes Solvent3 Attempt 3: Minimal DMSO (<5% final vol) Then dilute with water Check2->Solvent3 No Solvent3->Success

Figure 1: Decision tree for solubilizing Vip (6-28). Always start with water. The TFA salt form usually renders the solution acidic enough for dissolution.

Reconstitution Protocol
  • Preparation: Wear gloves and work in a laminar flow hood if sterility is required.

  • Initial Dissolution: Add sterile water to the vial. Target a stock concentration of 1–5 mg/mL .

    • Note: Higher concentrations (>5 mg/mL) increase the risk of aggregation (amyloid-like fibril formation).

  • Verification: Hold the vial against a dark background. The solution must be optically clear. If particulates are visible, proceed to "Attempt 2" (Acetic Acid) in Figure 1.

  • pH Adjustment: If the assay requires a neutral pH (7.4), dilute the stock solution into the assay buffer (e.g., PBS) only at the moment of use.

    • Warning: Adding PBS directly to the concentrated stock may cause precipitation due to the sudden pH shift and salt shielding. Always dilute peptide into the buffer, not buffer into peptide.

Handling Stock Solutions

Once reconstituted, the stability clock starts ticking. Methionine oxidation and peptide aggregation become active threats.

Aliquoting (The "Single-Use" Rule)

Repeated freeze-thaw cycles shear the peptide backbone and promote aggregation.

  • Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) using sterile, low-protein-binding polypropylene tubes.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol to minimize ice crystal formation size.

  • Storage: Store at -80°C . Stable for ~3–6 months.

TFA Considerations in Bioassays

Vip (6-28) is supplied as a TFA salt.[3] In high-concentration stock solutions, TFA can be cytotoxic (acidifying the medium).

  • Mitigation: In most cellular assays (nM to µM range), the massive dilution (1:1000+) renders the TFA concentration negligible.

  • Sensitive Cells: If using high concentrations (>100 µM) on sensitive primary cells, consider washing the cells or using a buffer with higher buffering capacity (e.g., HEPES) to neutralize the acidity.

Biological Context & Mechanism[1][11]

Vip (6-28) acts as a competitive antagonist.[2] It binds to the VPAC1 and VPAC2 receptors but lacks the N-terminal residues (1-5) required to trigger the Gs-protein coupling and downstream cAMP signaling.

Mechanism VIP_Full Native VIP (1-28) Receptor VPAC1 / VPAC2 Receptor VIP_Full->Receptor Binds VIP_Frag Vip (6-28) (Antagonist) VIP_Frag->Receptor Competes/Binds Gs Gs Protein Coupling VIP_Frag->Gs Fails to Recruit Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Block BLOCKED Gs->Block cAMP cAMP Production AC->cAMP

Figure 2: Mechanism of Action. Vip (6-28) occupies the receptor, preventing native VIP from activating the cAMP signaling cascade.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon adding buffer pH Shock or Salting OutDissolve in water/acetic acid first. Dilute into buffer slowly. Ensure final concentration is below solubility limit.
Loss of Activity Methionine OxidationCheck storage.[6] Was the vial left in light? Was it freeze-thawed? Use fresh aliquot.
Sticky Powder Moisture AbsorptionVial opened before reaching room temp. Discard or re-lyophilize (risky).
Inconsistent Assay Results Adsorption to PlasticsUse "Low-Binding" plasticware. Add 0.1% BSA to the solvent (if assay permits) to block binding sites.

References

  • Fishbein, V. A., et al. (1994).[1][3] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists." Peptides, 15(1), 95-100.

  • Bachem. (n.d.). "Handling and Storage of Lyophilized Peptides." Bachem Technical Guides.

  • Thermo Fisher Scientific. (n.d.). "Handling and Storage Instruction: Standard Peptides."

  • Sigma-Aldrich. (n.d.). "Storage and Handling of Synthetic Peptides."

  • MedChemExpress. (n.d.). "VIP (6-28) Product Information and Biological Activity."

Sources

VIP (6-28): A Strategic Antagonist for Dissecting cAMP-Mediated Gastrointestinal Secretion

Author: BenchChem Technical Support Team. Date: March 2026

Topic: VIP (6-28) Application in Gastrointestinal Fluid Secretion Studies Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a critical neuro-immunomodulator in the gastrointestinal (GI) tract, driving chloride (


) and fluid secretion via the activation of VPAC1 and VPAC2 receptors. VIP (6-28) is a truncated peptide analogue that functions as a competitive antagonist.[1] By lacking the N-terminal histidine and serine residues essential for receptor activation, VIP (6-28) binds to VPAC receptors without triggering the 

-adenylyl cyclase cascade.

This guide details the application of VIP (6-28) to validate VIP-mediated secretory pathways, specifically focusing on Ussing Chamber electrophysiology —the gold standard for measuring ion flux.

Mechanistic Principles

The VIP Secretory Pathway

Endogenous VIP binds to VPAC1/2 receptors on the basolateral membrane of enterocytes. This interaction triggers a conformational change in the


 protein, activating Adenylyl Cyclase (AC) to convert ATP to cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, resulting in apical 

efflux and paracellular water movement.
Mechanism of Antagonism

VIP (6-28) acts as a competitive antagonist . It retains the C-terminal binding domain required for receptor affinity but lacks the N-terminal activation domain.

  • Action: It occupies the VPAC receptor, preventing endogenous VIP (or exogenous agonists) from binding.

  • Outcome: It blunts or abolishes the cAMP spike, thereby inhibiting electrogenic

    
     secretion (measured as Short-Circuit Current, 
    
    
    
    ).
Visualization: Competitive Antagonism Pathway

VIP_Signaling VIP Endogenous VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activates VIP628 VIP (6-28) (Antagonist) VIP628->VPAC Blocks Gs Gs Protein VPAC->Gs Stimulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates CFTR CFTR Channel (Cl- Efflux) PKA->CFTR Phosphorylates

Figure 1: VIP (6-28) competitively occupies the VPAC receptor, preventing the Gs-mediated signaling cascade that leads to CFTR opening.

Protocol: Ex Vivo Ussing Chamber Studies

The Gold Standard for quantifying electrogenic ion transport.

A. Experimental Setup & Buffer Preparation

Physiological Buffer (Krebs-Henseleit Ringer - KBR): To ensure tissue viability, prepare fresh KBR.[2]

Component Concentration (mM) Function
NaCl 115.0 Main electrolyte

|


 | 25.0 | pH buffer (requires 

) | |

| 2.4 | Potassium source | |

| 0.4 | Phosphate buffer | |

| 1.2 | Tight junction integrity | |

| 1.2 | Enzyme cofactor | | Glucose | 10.0 (Serosal side only) | Energy substrate | | Mannitol | 10.0 (Mucosal side only) | Osmotic balance |[3]

Conditions:

  • Gas: 95%

    
     / 5% 
    
    
    
    (carbogen) to maintain pH 7.4.
  • Temperature: 37°C constant.

B. Tissue Preparation[2]
  • Harvest: Euthanize mouse/rat via approved IACUC protocols.

  • Dissection: Rapidly remove the jejunum or colon.

  • Stripping: For colonic tissue, carefully strip the muscularis externa to remove enteric neuronal noise and improve oxygenation.

  • Mounting: Mount the tissue onto Ussing chamber sliders (aperture area typically 0.03–0.5

    
    ) ensuring no edge damage.
    
C. Electrophysiological Workflow

Critical Step: VIP (6-28) requires pre-incubation. Unlike small molecules, peptide antagonists have slower on-rates and require time to saturate receptor populations.

Step-by-Step Protocol:

  • Equilibration (20-30 min): Allow Short-Circuit Current (

    
    ) to stabilize under voltage-clamp conditions (0 mV).
    
  • Basal Recording: Record baseline

    
     for 5-10 minutes.
    
  • Antagonist Addition (The Block):

    • Add VIP (6-28) to the serosal (basolateral) reservoir.

    • Concentration:

      
       M (
      
      
      
      ) to
      
      
      .
    • Note: A high molar excess (100x relative to agonist) is often required due to the competitive nature of the peptide.

    • Incubation: 20–30 minutes. Monitor

      
      . Ideally, VIP (6-28) alone should not alter baseline current (see Troubleshooting).
      
  • Agonist Challenge:

    • Add VIP (full length) to the serosal reservoir.

    • Concentration:

      
       M (
      
      
      
      ).
  • Measurement: Record the peak change in current (

    
    ).
    
Visualization: Experimental Timeline

Ussing_Workflow Step1 1. Tissue Mounting & Equilibration (20 min, 37°C, Carbogen) Step2 2. Voltage Clamp (V=0) Record Stable Basal Isc Step1->Step2 Step3 3. Add VIP (6-28) [Serosal] (10 - 30 µM) Step2->Step3 Step4 4. Pre-incubation Period (Wait 20-30 mins) Step3->Step4 Receptor Occupancy Step5 5. Challenge with VIP [Serosal] (100 nM) Step4->Step5 Step6 6. Measure Delta Isc (Compare to Vehicle Control) Step5->Step6

Figure 2: Chronological workflow for Ussing Chamber experiments involving VIP (6-28).

Data Interpretation & Troubleshooting

Expected Results
ConditionExpected

(

)
Interpretation
Vehicle Control Minimal driftBaseline stability
VIP (

M)
High Increase (

)
Activation of VPAC

CFTR
VIP (6-28) + VIP Attenuated (

or

)
Competitive antagonism blocks response
VIP (6-28) Alone No Change (

)
Pure antagonism (Ideal)
Troubleshooting: Partial Agonism

Issue: In some tissues (e.g., human colonic T84 cells or specific rat strains), VIP (6-28) may exhibit partial agonist activity.

  • Observation: Addition of VIP (6-28) alone causes a small, transient increase in

    
    .
    
  • Correction:

    • Always run a "VIP (6-28) only" control lane.

    • If partial agonism is observed, consider using PG 97-269 , a more selective VPAC1 antagonist, or subtract the antagonist-induced current from the total response (though this is mathematically imperfect in non-linear systems).

Specificity Check

VIP (6-28) is generally considered a non-selective VPAC antagonist (blocks both VPAC1 and VPAC2). It does not effectively block the PAC1 receptor (which prefers PACAP). If your tissue expresses high levels of PAC1, ensure you are not using PACAP as the agonist.

References

  • Fishbein, V. A., et al. (1994).[1] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists."[4] Peptides, 15(1), 95-100.

  • Physiologic Instruments. (n.d.). "Ussing Chamber Protocol & Applications." Physiologic Instruments Application Guides.

  • MedChemExpress. (2024). "VIP (6-28) Product Information and Biological Activity." MedChemExpress Product Database.

  • Gourlet, P., et al. (1997). "Interaction of lipophilic VIP derivatives with recombinant VIP1/PACAP and VIP2/PACAP receptors." European Journal of Pharmacology, 331(2-3), 271-279.

  • Whiting, P. J., et al. (2015). "A guide to Ussing chamber studies of mouse intestine." American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(11), G864–G873.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing VIP (6-28) in Basic pH Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the physicochemical stability of neuropeptides in in vitro assays. VIP (6-28) is a 23-amino acid fragment (sequence: FTDNYTRLRKQMAVKKYLNSILN-NH2) that functions as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. Like its parent peptide, VIP (6-28) exhibits profound pH-dependent instability.

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and prevent VIP (6-28) degradation when basic pH conditions (pH > 7.5) are unavoidable in your experimental design.

FAQ 1: Mechanistic Causes of Degradation

Q: Why does my VIP (6-28) lose biological activity so rapidly in assay buffers above pH 7.5?

A: The rapid loss of activity is driven by base-catalyzed chemical degradation, primarily deamidation and hydrolysis . VIP and its fragments are notoriously unstable in alkaline environments; research shows that native VIP degrades completely within 30 minutes when exposed to pH 13[1].

Mechanistically, VIP (6-28) contains three Asparagine (Asn) residues at positions 4, 19, and 23. In basic solutions (pH > 7.0), the abundance of hydroxyl ions (OH⁻) deprotonates the peptide backbone nitrogen. This triggers a rapid nucleophilic attack on the adjacent Asn side-chain carbonyl, forming a highly reactive cyclic imide (succinimide) intermediate. This intermediate quickly hydrolyzes into a mixture of aspartate and isoaspartate, fundamentally altering the peptide's charge, conformation, and receptor-binding affinity[2].

Deamidation Asn Asparagine (Asn) Residue Succinimide Cyclic Imide (Succinimide) Asn->Succinimide Deamidation OH OH- (Basic pH) Catalysis OH->Asn IsoAsp Isoaspartate (Beta-shift) Succinimide->IsoAsp H2O (Fast) Asp Aspartate (Hydrolyzed) Succinimide->Asp H2O (Slow)

Fig 1: Base-catalyzed deamidation pathway of Asparagine residues in VIP (6-28).

FAQ 2: Formulation & Buffer Optimization

Q: My receptor binding assay requires a pH of 8.0. How can I modify my buffer to minimize VIP (6-28) degradation during the incubation period?

A: If you cannot lower the pH to the optimal stability range of 4.8–6.7[2], you must rely on excipients that restrict the peptide's conformational flexibility or shield its labile bonds.

  • Divalent Cation Supplementation: The addition of divalent metal ions such as calcium (Ca²⁺) or magnesium (Mg²⁺) can significantly stabilize peptide formulations against deamidation[3]. Ca²⁺ coordinates with the peptide backbone, restricting the conformational mobility required to form the cyclic imide intermediate.

  • Micellar Shielding: Agents that influence the secondary structure of VIP, such as Sodium Dodecyl Sulfate (SDS) or low concentrations of organic modifiers (e.g., acetonitrile), have been shown to inhibit spontaneous hydrolysis by sterically shielding the peptide bonds[4].

Table 1: Quantitative Impact of Buffer Conditions on VIP Stability

Condition / Buffer StatepH LevelExcipient / AdditiveRelative Stability ImpactMechanistic Rationale
Extreme Alkaline 13.0NoneComplete degradation < 30 mins[1]Unrestricted base-catalyzed hydrolysis.
Unbuffered Aqueous 8.0NoneHigh degradation rateRapid Asn deamidation via succinimide.
Metal Ion Addition 8.01–50 mM CaCl₂Moderate ImprovementConformational restriction of backbone[3].
Micellar Shielding 8.0SDS (above CMC)Significant ImprovementSteric shielding of labile bonds[4].
Optimal Storage 5.5–6.5Sucrose (25 mg/mL)Stable > 24 hours (Liquid)[5]Prevents base-catalysis; cryoprotection.

FAQ 3: Experimental Workflows & Handling

Q: What is the recommended workflow for preparing and storing VIP (6-28) stocks to prevent premature degradation before my basic pH assay?

A: Never store VIP (6-28) in basic or unbuffered neutral solutions. You must utilize a "Just-In-Time" dilution strategy. By maintaining the stock solution in an acidic/neutral state and only exposing the peptide to the basic assay buffer immediately prior to the experiment, you preserve the functional integrity of the peptide.

Self-Validating Protocol: "Just-In-Time" VIP (6-28) Preparation

  • Reconstitution: Dissolve the lyophilized VIP (6-28) powder in a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.5).

  • Stabilization: Add sucrose to a final concentration of 25 mg/mL. Sucrose acts as an excellent bulking and stabilizing agent for VIP solutions[5].

  • Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can induce physical aggregation. Flash-freeze in liquid nitrogen and store at -80°C.

  • Just-In-Time Dilution: Thaw a single aliquot on ice. Dilute the peptide directly into your basic assay buffer (pH > 7.5) no more than 5 minutes before adding it to your cells or receptor preparation.

  • Execution: Complete your assay incubation within 30–60 minutes to ensure the peptide remains intact throughout the measurement window.

Workflow Step1 1. Lyophilized VIP (6-28) Store at -20°C Step2 2. Reconstitute in Acidic Buffer (pH 5.5) + 25 mg/mL Sucrose Step1->Step2 Step3 3. Aliquot & Flash Freeze (Single-use only) Step2->Step3 Step4 4. Dilute into Basic Assay Buffer (pH > 7.5) Just-In-Time Step3->Step4 Step5 5. Execute Experiment (Complete within 60 mins) Step4->Step5

Fig 2: Optimized handling workflow to minimize VIP (6-28) alkaline exposure.

FAQ 4: Analytical Troubleshooting

Q: How can I confirm whether my VIP (6-28) has undergone deamidation during my assay?

A: To build a self-validating experimental system, you must routinely verify peptide integrity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Analytical Verification Protocol:

  • Quench the Reaction: Extract a 50 µL sample from your basic assay buffer at the end of your incubation period. Immediately quench the high pH by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 4.0.

  • Chromatography: Inject the sample onto a C18 Reverse-Phase HPLC column. Use a standard gradient of Water/0.1% TFA (Mobile Phase A) and Acetonitrile/0.1% TFA (Mobile Phase B).

  • Data Interpretation:

    • Intact VIP (6-28) will elute as a sharp, single peak.

    • Deamidated VIP (6-28) (where Asn has converted to Asp or IsoAsp) will typically elute as secondary peaks slightly before or after the main peak due to the change in hydrophobicity.

    • Mass Shift: Confirm the identity of the degradation peaks via MS. Deamidation results in a characteristic +0.984 Da mass shift (loss of NH₃, addition of H₂O). If you observe this mass shift, your basic buffer is compromising the peptide, and you must implement the excipient strategies outlined in FAQ 2.

References
  • A study of the chemical and biological stability of vasoactive intestinal peptide. Drug Development and Industrial Pharmacy.1

  • Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. PMC / National Institutes of Health. 3

  • Spontaneous hydrolysis of vasoactive intestinal peptide in neutral aqueous solution. International Journal of Peptide and Protein Research. 4

  • Aviptadil Stability and Activity: A Technical Support Resource. Benchchem. 2

  • Development and Evaluation of Vasoactive Intestinal Peptide Freeze-Dried Injection. Impactfactor. 5

Sources

Technical Support Center: Troubleshooting VIP (6-28) Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Product: VIP (6-28) (Human, Rat, Porcine, Bovine) Application: Functional Antagonism Assays (cAMP, Calcium Flux, Cell Proliferation) Issue: Lower than expected potency (High IC₅₀) or lack of inhibition.

Introduction

You are likely visiting this page because your functional assay with VIP (6-28) is yielding an IC₅₀ significantly higher than literature values (typically 1–10 µM depending on the system), or you are observing incomplete inhibition of VIP-induced signaling.

As a competitive antagonist at VPAC1 and VPAC2 receptors, VIP (6-28) is an invaluable tool for mapping signaling pathways. However, its peptide nature and competitive kinetics make it susceptible to specific experimental artifacts. This guide deconstructs the three primary failure modes: Pharmacological Design , Peptide Chemistry , and Biological Context .

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the source of the discrepancy.

TroubleshootingWorkflow Start Symptom: Low Potency (High IC50) CheckAgonist Check Agonist [A] Concentration Start->CheckAgonist CalcSchild Is [A] > 2x EC50? CheckAgonist->CalcSchild DesignIssue Design Error: Competitive Displacement CalcSchild->DesignIssue Yes CheckHandling Check Peptide Handling CalcSchild->CheckHandling No Oxidation Was DMSO used? Was Met17 oxidized? CheckHandling->Oxidation Adsorption Is BSA/Tween present? Oxidation->Adsorption No ChemIssue Chemistry Error: Degradation/Loss Oxidation->ChemIssue Yes (Oxidation) Adsorption->ChemIssue No (Adsorption) BioCheck Check Receptor Profile Adsorption->BioCheck Yes

Figure 1: Diagnostic decision tree for isolating potency issues in competitive antagonist assays.

Part 2: The Pharmacological Trap (Experimental Design)

The most common reason for "low potency" is not the peptide, but the Cheng-Prusoff relationship. VIP (6-28) is a competitive antagonist. It does not permanently disable the receptor; it constantly fights with the agonist (VIP) for the binding site.

The Problem: Agonist Overload

If you stimulate your cells with a saturating concentration of VIP (e.g., 100 nM or 1 µM) to get a "strong signal," you are mathematically forcing the antagonist IC₅₀ to shift rightward (weaker).

The Math (Cheng-Prusoff Equation):



  • 
    :  The true affinity of VIP (6-28).
    
  • 
    :  The concentration of Agonist (VIP) you added.
    
  • 
    :  The potency of the Agonist in your specific system.
    

Scenario: If your Agonist is at


, your observed IC₅₀ will be 11 times higher  than the true 

.
Solution: The Schild Plot Validation

To confirm the drug is working correctly, you must run a Schild analysis rather than a single-point inhibition curve.

  • Run a VIP Dose-Response (Agonist only). Determine the

    
    .
    
  • Run VIP Dose-Response + Fixed VIP (6-28). Use 10 µM and 30 µM antagonist.

  • Result: The VIP curve should shift parallel to the right without a decrease in

    
    .
    

Part 3: The Chemical Trap (Reagent Integrity)

Peptides are fragile. VIP (6-28) shares the C-terminal sequence of native VIP, including Methionine-17 , which is a critical stability weak point.

Methionine Oxidation
  • Mechanism: The Methionine (Met) residue is highly susceptible to oxidation into methionine sulfoxide. This structural change significantly reduces the binding affinity of VIP analogs to VPAC receptors.

  • The Error: Dissolving the peptide in DMSO that is old or stored improperly (DMSO is hygroscopic and promotes oxidation).

  • Correction:

    • Reconstitute in degassed water or weak buffer first.

    • If organic solvent is needed, use fresh, high-grade acetonitrile.

    • Avoid repeated freeze-thaw cycles. Aliquot immediately.

Adsorption ("The Sticky Peptide")
  • Mechanism: VIP (6-28) is a basic, hydrophobic peptide. It will rapidly adsorb (stick) to the walls of polypropylene tubes and pipette tips, reducing the effective concentration in your well to a fraction of the calculated concentration.

  • The Error: Preparing serial dilutions in standard PBS/media without carrier proteins.

  • Correction:

    • Buffer: All dilution buffers MUST contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .

    • Labware: Use "Low-Binding" tubes for serial dilutions.

Part 4: The Biological Context[1][2][3][4]

VIP (6-28) is often described as a non-selective antagonist, but its efficacy can vary based on the receptor population.

VPAC1 vs. VPAC2 Selectivity

While VIP (6-28) binds both receptors, the downstream coupling efficiency varies.

  • VPAC1: Generally requires higher concentrations of VIP (6-28) to fully inhibit compared to some specific small molecules.

  • VPAC2: In proliferation assays (e.g., smooth muscle cells), VIP (6-28) has been shown to be particularly effective at restoring proliferation blocked by VIP, suggesting strong antagonism in VPAC2-dominant systems.[1]

Table 1: Expected Parameters for VIP (6-28)

ParameterValue RangeNotes
Molecular Weight ~2816.3 DaVerify via Mass Spec if potency is null.
Solubility Water/SalineAdd 0.1% BSA to prevent loss.
Typical IC₅₀ 1.0 – 10 µMAgainst 1–5 nM VIP (sub-saturating).
Pre-incubation 15–30 minsEssential for equilibrium competition.

Part 5: Optimized Assay Protocol

To guarantee data integrity, follow this "Self-Validating" protocol for a cAMP accumulation assay.

Reagents
  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor).

  • Agonist: Full-length VIP (1-28).

  • Antagonist: VIP (6-28).[1][2][3][4][5]

Step-by-Step
  • Preparation (The "Carrier" Rule):

    • Dissolve VIP (6-28) stock in water.

    • Prepare working dilutions in Assay Buffer (with BSA) . Do not dilute in plain PBS.

  • Pre-Incubation (The "Equilibrium" Rule):

    • Add VIP (6-28) to cells before the agonist.

    • Incubate for 30 minutes at 37°C.

    • Why? This allows the antagonist to occupy the receptors before the high-affinity agonist arrives.

  • Stimulation:

    • Add VIP Agonist at a concentration equal to its EC₈₀ (not max).

    • Why? EC₈₀ gives a strong signal window but is low enough to be inhibited by a competitive antagonist.

  • Detection:

    • Incubate for the standard time (usually 15–30 mins for cAMP) and lyse.

Part 6: Visualizing the Mechanism

The following diagram illustrates the competitive dynamic. Note that VIP (6-28) does not activate the Gs protein; it sterically blocks the native VIP.

CompetitiveInhibition VIP Native VIP (Agonist) Receptor VPAC1/2 Receptor VIP->Receptor Binds & Activates VIP628 VIP 6-28 (Antagonist) VIP628->Receptor Competes for Binding Block No Activation Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Figure 2: Competitive binding mechanism at the VPAC receptor interface.

References

  • Mechanisms of VPAC Receptor Activation

    • Harmar, A. J., et al. "Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide." Pharmacological Reviews 50.2 (1998): 265-270.
    • Source:

  • VIP (6-28)

    • St. Hilaire, R. C., et al.
    • Source:

  • Peptide Adsorption & Handling

    • Goebel-Stengel, M., et al. "The importance of using the optimal plastic and glassware in studies involving peptides." Neuropeptides 45.1 (2011): 35-42.
    • Source:

  • Cheng-Prusoff & Competitive Inhibition Theory

    • Cheng, Y., Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[6][7] Biochemical Pharmacology 22.23 (1973): 3099-3108.

    • Source:

Sources

Technical Support Center: Preventing Methionine Oxidation in VIP (6-28)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for handling and formulating the Vasoactive Intestinal Peptide fragment (6-28). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical challenge: the oxidation of the methionine residue within the peptide sequence. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity, stability, and biological activity of your VIP (6-28) peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the methionine residue in my VIP (6-28) peptide so prone to oxidation, and what are the consequences?

A1: The Chemical Rationale and Biological Impact

The susceptibility of methionine (Met) to oxidation is rooted in the chemistry of its sulfur-containing side chain. The sulfur atom in methionine's thioether group is electron-rich, making it a prime target for a variety of reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2] This reaction converts the non-polar, hydrophobic methionine into the polar, hydrophilic methionine sulfoxide (MetO).[3] Under harsher oxidative conditions, it can be further oxidized to the irreversible methionine sulfone (MetO2).[4]

Several factors can catalyze or accelerate this process during routine experimental work:

  • Exposure to Atmospheric Oxygen: Particularly in solution, dissolved oxygen can contribute to oxidation.

  • Trace Metal Ions: Transition metals like iron (Fe³⁺) and copper (Cu²⁺), often present as trace impurities in buffers or from contact with stainless steel equipment, can catalyze the formation of highly reactive hydroxyl radicals via Fenton-type reactions.[5][6][7]

  • Light Exposure: Intense light can generate singlet oxygen, another potent oxidizing agent.[8]

  • Repeated Freeze-Thaw Cycles: These can introduce atmospheric oxygen and cause micro-condensation, accelerating degradation.[9]

Consequences of Oxidation: The conversion of methionine to methionine sulfoxide introduces significant physicochemical changes that can compromise your experimental outcomes:

  • Loss of Biological Activity: The introduction of a polar sulfoxide group can alter the peptide's conformation, potentially disrupting its binding to the target receptor. This can lead to a significant reduction or complete loss of biological potency.[5][6]

  • Increased Aggregation: Changes in hydrophobicity can affect peptide solubility and promote aggregation, impacting formulation stability and potentially inducing immunogenicity.[10]

  • Analytical Variability: Uncontrolled oxidation during sample preparation for methods like LC-MS peptide mapping can lead to an overestimation of the oxidized species, causing significant variability in results.[5][6]

Methionine_Oxidation Met Methionine (Met) (Hydrophobic) MetO Methionine Sulfoxide (MetO) (Hydrophilic, Reversible) Met->MetO ROS, Metal Ions, Light (Mild Oxidation) MetO->Met Msr Enzymes (Reduction) MetO2 Methionine Sulfone (MetO2) (Hydrophilic, Irreversible) MetO->MetO2 Strong Oxidants (Harsh Oxidation)

Caption: The methionine redox cycle, showing reversible and irreversible oxidation pathways.

Q2: What are the best practices for storing and handling my VIP (6-28) peptide to minimize oxidation from the start?

A2: Prophylactic Storage and Handling Protocols

Preventing oxidation begins the moment you receive your peptide. The stability of VIP (6-28) is dramatically different in its lyophilized state versus in solution.

Lyophilized Peptide Storage: Lyophilized peptides are significantly more stable than their reconstituted counterparts.[9][11] To maximize shelf-life, which can be several years, adhere to the following conditions:

ParameterRecommendationRationale
Temperature -20°C for short-to-mid-term; -80°C for long-term storage.Low temperatures slow down the rate of all chemical degradation reactions.[12]
Atmosphere Store in a tightly sealed vial, ideally under an inert gas (argon or nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[11]
Humidity Store inside a desiccator containing a desiccant.Peptides are often hygroscopic; moisture absorption can catalyze hydrolysis and oxidation.[13][14]
Light Store in the dark or in an amber vial.Protects against photodegradation, especially for peptides also containing Trp or Cys.[9][12]

Reconstituted Peptide Storage & Handling: Peptides in solution are far more susceptible to degradation.[14] Proper handling during and after reconstitution is critical.

Peptide_Handling_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage P1 Equilibrate vial to Room Temperature in a desiccator P2 Quickly weigh desired amount P3 Reseal vial tightly & purge with inert gas if possible P4 Return stock vial to -20°C/-80°C R1 Use sterile, degassed, low-pH buffer (pH 5-6) P3->R1 Proceed to Reconstitution R2 Add solvent, vortex gently or sonicate briefly if needed R3 Create single-use aliquots S1 Flash-freeze aliquots R3->S1 Store Immediately S2 Store at -20°C or -80°C S1->S2

Caption: Recommended workflow for handling and reconstituting lyophilized peptides.

Protocol 1: Reconstitution of Lyophilized VIP (6-28) Under Low-Oxidation Conditions

  • Equilibration: Before opening, allow the vial of lyophilized VIP (6-28) to warm to room temperature inside a desiccator for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold peptide powder.[14]

  • Solvent Preparation: Prepare your desired buffer, preferably with a pH between 5 and 6, as this range minimizes the rate of several degradation pathways.[9][14] To remove dissolved oxygen, degas the buffer by sparging with nitrogen or argon for 15-20 minutes or by using a vacuum/sonication cycle.

  • Dissolution: Using a sterile syringe, add the appropriate volume of the degassed buffer to the vial. Gently vortex or swirl to dissolve the peptide. If solubility is an issue, brief sonication in a water bath can be helpful, but avoid excessive heating.[13]

  • Aliquoting: Immediately after complete dissolution, divide the peptide solution into single-use aliquots. This is the most critical step to avoid repeated freeze-thaw cycles, which degrade the peptide and introduce oxygen.[9][12]

  • Storage: Flash-freeze the aliquots and store them at -20°C or, preferably, -80°C. Use a fresh aliquot for each experiment.

Q3: How can I use formulation strategies like pH control and antioxidants to protect my VIP (6-28) peptide in solution?

A3: Advanced Formulation for Enhanced Stability

For experiments requiring the peptide to be in solution for extended periods, or for developing a stable liquid formulation, passive prevention is not enough. Active stabilization strategies are required.

pH and Buffer Selection: The pH of the solution is a critical stability parameter. For most peptides, including those with methionine, a slightly acidic pH range of 5-6 is often optimal for minimizing oxidation and other degradation pathways like deamidation.[9][14][15] However, the optimal pH must be empirically determined for your specific application, balancing stability with biological activity.

Choosing an Antioxidant: Antioxidants act as "sacrificial scavengers," becoming oxidized more readily than the methionine residue in your peptide.[8][16] The choice of antioxidant depends on the primary driver of oxidation in your system.

Antioxidant_Decision_Tree Start What is the primary -suspected- oxidation source? Source_Metal Trace Metal Ions (e.g., from buffer, equipment) Start->Source_Metal Source_ROS General ROS / Peroxides (e.g., from reagents, air) Start->Source_ROS Source_Light Light Exposure Start->Source_Light Strategy_Chelator Strategy: Metal Chelation Use EDTA or DTPA Source_Metal->Strategy_Chelator Strategy_Scavenger Strategy: Sacrificial Scavenger Use Free L-Methionine or Thiosulfate Source_ROS->Strategy_Scavenger Strategy_Light Strategy: Physical Protection Use amber vials, cover samples Source_Light->Strategy_Light Strategy_Combo Strategy: Combination Use a scavenger AND a chelator for maximum protection Strategy_Chelator->Strategy_Combo Consider adding scavenger Strategy_Scavenger->Strategy_Combo Consider adding chelator

Caption: Decision tree for selecting an appropriate antioxidant strategy.

Comparison of Common Antioxidants for Peptide Formulations:

AntioxidantMechanism of ActionRecommended Molar Ratio (Antioxidant:Peptide)Pros & Cons
Free L-Methionine Acts as a competitive substrate for oxidation (sacrificial scavenger).[17][18]10:1 to 100:1Pro: Chemically similar to the target residue, highly effective.[18] Con: Can be consumed over time.
Sodium Thiosulfate Potent free radical and oxygen scavenger.[8]25:1 to 100:1Pro: Very effective against temperature-induced oxidation.[8] Con: Can potentially form adducts with the peptide.
EDTA / DTPA Metal ion chelators. They do not scavenge ROS directly but prevent their formation by sequestering catalytic metal ions.[17]100 µM - 1 mMPro: Highly effective against metal-catalyzed oxidation. Con: Ineffective against other sources of ROS.
N-Acetyl-Tryptophan (NAT) Protects both tryptophan and methionine residues from oxidation.[19]Varies (e.g., 0.3 mM)Pro: Broad-spectrum protection if other residues are also at risk. Con: May not be as specific or potent for Met alone compared to free Met.
Ascorbic Acid (Vitamin C) Caution: Can act as a pro-oxidant in the presence of metal ions, increasing ROS production.[17][20]Not RecommendedPro: None in this context. Con: High risk of accelerating oxidation.
Q4: How can I check if my VIP (6-28) peptide has been oxidized?

A4: Analytical Methods for Detection and Quantification

Confirming the oxidative status of your peptide is crucial for data integrity. The gold standard for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) based peptide mapping.[5][6]

Principle: Oxidation of methionine to methionine sulfoxide adds 16 Daltons (+16 Da) to the mass of the peptide. Furthermore, the oxidized peptide becomes more polar and will therefore elute earlier than the native, unoxidized peptide on a reverse-phase HPLC column.[10]

Protocol 2: Basic LC-MS Workflow for Quantifying Methionine Oxidation

  • Sample Preparation: Dilute your VIP (6-28) sample to a suitable concentration (e.g., 0.1-1.0 mg/mL) in an appropriate solvent, such as water with 0.1% formic acid.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled to a mass spectrometer. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect the molecular ions of both the native and oxidized peptides.

  • Data Analysis:

    • Identify Peaks: Look for two main peaks in your chromatogram. The later-eluting peak should correspond to the expected mass of native VIP (6-28). The earlier-eluting peak should have a mass that is +16 Da higher.

    • Extract Ion Chromatograms (EICs): Generate EICs for the specific m/z values of the native peptide and the +16 Da oxidized form.

    • Quantify: Integrate the peak areas of the native (A_native) and oxidized (A_oxidized) peptides from their respective EICs. Calculate the percentage of oxidation as: % Oxidation = [A_oxidized / (A_native + A_oxidized)] * 100

Important Note on Artifactual Oxidation: Be aware that oxidation can occur artifactually during the analytical process itself, for instance, from trace metals in the LC system or in the ion source of the mass spectrometer.[6][10][21] To mitigate this, stable isotope labeling methods using ¹⁸O-hydrogen peroxide can be employed to differentiate between pre-existing oxidation and analytical artifacts in advanced characterization studies.[21]

References
  • Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • Zang, L., et al. (2012). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. PubMed.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. PubMed.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • CPC Scientific. (2019, November 2). How should I handle and store my peptides?.
  • Luo, S., & Levine, R. L. (n.d.). Methionine in proteins defends against oxidative stress. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Wagner, R. M., & Fraser, B. A. (n.d.). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Academia.edu.
  • Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. PubMed.
  • Zang, L., et al. (n.d.). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. Scilit.
  • Aftabroushani, A., et al. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH.
  • Yang, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry - ACS Publications.
  • DiMaio, J., & DiMaio, J. (2020). Methionine oxidation within the prion protein. Taylor & Francis.
  • Ji, J. A., et al. (2004). Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34. PubMed.
  • Amgen Inc. (n.d.). Method for the stabilization of methionine-containing polypeptides. US5272135A.
  • Sesti, F. (n.d.). Regulation of cell function by methionine oxidation and reduction. PMC.
  • Zang, L., et al. (n.d.). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. ResearchGate.
  • Peptest. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
  • A.S.T. D'Hondt, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
  • Mautz, B., et al. (2020, December 11). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International.
  • Mandal, A. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.
  • Majumdar, R., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. ResearchGate.
  • Ji, J. A., et al. (2022). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. Taylor & Francis.

Sources

Technical Support Center: Vip (6-28) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Loss of Activity After Freeze-Thaw Cycles Product: Vip (6-28) (Vasoactive Intestinal Peptide Fragment 6-28) Classification: VPAC1/VPAC2 Receptor Antagonist

The "Silent Killer": Why Vip (6-28) Fails

As a Senior Application Scientist, I often see researchers treat peptide antagonists like stable small molecules. They are not. Vip (6-28) is a 23-amino acid peptide (Sequence: FTDNYTRLRKQMAVKKYLNSILN-NH₂). Its loss of activity after freeze-thaw (F/T) cycles is rarely due to simple hydrolysis (breaking bonds) but rather physical instability and conformational aggregation .

The Three Mechanisms of Failure
  • Cryoconcentration & Aggregation: As water freezes into pure ice crystals, the peptide and buffer salts are excluded into a rapidly shrinking liquid phase. This increases the local concentration of Vip (6-28) dramatically, forcing hydrophobic residues (Leu, Val, Phe, Ile) to interact and form irreversible aggregates. Once aggregated, the peptide cannot bind the VPAC receptors effectively.

  • The "Phosphate Trap" (Critical): Many researchers reconstitute in PBS (Phosphate Buffered Saline) and freeze. This is a major error. Sodium phosphate buffers undergo a drastic pH drop (from 7.4 to ~4.5) during freezing because disodium phosphate crystallizes out of solution before monosodium phosphate. This acidic shift can induce precipitation and alter the ionization state of the peptide, locking it into inactive conformations [1, 2].

  • Methionine Oxidation: Vip (6-28) contains a Methionine (Met) residue.[1] Freeze-thaw cycles introduce micro-air bubbles and stress, accelerating the oxidation of Met to Methionine Sulfoxide. This chemical change significantly reduces binding affinity [3].

Diagnostic Workflow

Use this logic flow to determine if your current stock of Vip (6-28) is compromised and needs replacement.

VipStability Start START: Loss of Activity Observed Q1 Was the peptide stored in solution? Start->Q1 Q2 Did it undergo >1 Freeze-Thaw cycle? Q1->Q2 Yes Result_OK PROTOCOL OK: Investigate Assay Conditions (Receptor expression, etc.) Q1->Result_OK No (Freshly made) Q3 Was the buffer PBS (Sodium Phosphate)? Q2->Q3 Yes (Frozen) Result_Check POSSIBLE OXIDATION: Check via HPLC/Mass Spec. Met-Oxidation likely. Q2->Result_Check No (Stored at 4°C < 1 week) Result_Dead CRITICAL FAILURE: Irreversible Aggregation/pH Damage. Discard and Re-order. Q3->Result_Dead Yes (pH Shift Risk) Q3->Result_Dead No (But >2 cycles)

Figure 1: Diagnostic decision tree for evaluating Vip (6-28) stock integrity based on storage history.

Troubleshooting Guide & FAQs

Q1: I froze my Vip (6-28) stock in PBS at -20°C. It worked once, but failed the second time. Why?

Technical Analysis: You likely encountered Cold Denaturation via pH Shift . As described in the "Phosphate Trap" mechanism, the pH of sodium phosphate buffer drops drastically during slow freezing (standard -20°C freezer).

  • The Fix: Never freeze peptide solutions in sodium phosphate buffers. If you must freeze a buffered solution, use Tris-HCl or Potassium Phosphate (which maintains pH better during freezing), or flash-freeze in liquid nitrogen to prevent salt crystallization [2].

Q2: My peptide solution looks slightly cloudy after thawing. Can I vortex it to redissolve?

Technical Analysis: No. Cloudiness indicates the formation of large, insoluble aggregates. Vortexing adds shear stress, which often promotes further aggregation (fibrillation).

  • The Fix: Centrifuge the sample (10,000 x g for 5 mins). If a pellet forms, the concentration is unknown and the stock is compromised. Discard it. For future handling, dissolve in water first, then add buffer immediately before use.

Q3: How do I prove the loss of activity is the peptide and not my cells?

Technical Analysis: Perform a Self-Validating Control .

  • The Standard: Thaw a fresh aliquot of Vip (6-28) that has never been refrozen.

  • The Variable: Use your "suspect" multi-thawed aliquot.

  • The Assay: Run a cAMP accumulation assay. Vip (6-28) should inhibit VIP-induced cAMP.[2][3] If the fresh batch inhibits but the suspect batch does not, the peptide is degraded.

Validated Protocols: Handling & Storage

To ensure reproducibility, follow this "One-Way Ticket" workflow.

Protocol A: Reconstitution (The "Golden Rule")

Objective: Solubilize without inducing stress.

  • Equilibrate: Allow the lyophilized vial to reach room temperature (20 mins) before opening. This prevents water condensation from entering the cold vial.

  • Solvent: Add sterile, deionized water (Milli-Q) directly to the vial to achieve a high concentration (e.g., 1 mg/mL or 1 mM).

    • Note: Vip (6-28) is generally soluble in water. If stubborn, add 1% Acetic Acid dropwise. Do not add buffer yet.

  • Aliquot Immediately: Do not store the bulk bottle. Divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) in low-protein-binding polypropylene tubes.

  • Snap Freeze: Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol. This prevents the formation of large ice crystals that damage the peptide structure.

  • Store: Keep at -80°C.

Protocol B: Assay Preparation

Objective: Dilute into buffer only at the moment of use.

  • Thaw: Remove one aliquot from -80°C. Thaw rapidly in your hand or a water bath (not on ice, which is slow and promotes crystallization).

  • Dilute: Immediately add your assay buffer (e.g., PBS, Krebs-Ringer) to the water-peptide stock to reach the working concentration (e.g., 10 µM).

  • Use: Apply to cells within 30 minutes.

  • Discard: Throw away any remaining volume from that aliquot. Do not refreeze.

Data Summary: Stability Matrix
Storage ConditionBuffer SystemStability DurationRisk Factor
Lyophilized Powder N/A12 Months (-20°C)Low (Keep desiccated)
Reconstituted Water1 Week (4°C)Moderate (Oxidation)
Frozen Solution PBS (Sodium) < 1 Cycle CRITICAL (pH Shift)
Frozen Solution Tris or Water1 Month (-80°C)Low (If snap frozen)
Refrozen (Cycle 2+) AnyUnpredictableHigh (Aggregation)

Visualizing the Pathway

Understanding where Vip (6-28) acts helps confirm if the failure is the peptide or the receptor system.

VPAC_Pathway VIP_Ligand Endogenous VIP Receptor VPAC1 / VPAC2 (GPCR) VIP_Ligand->Receptor Activates Vip_628 Vip (6-28) (Antagonist) Vip_628->Receptor BLOCKS Gs_Protein Gs Protein Receptor->Gs_Protein Couples AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Accumulation (Cellular Response) AC->cAMP Catalyzes ATP ATP ATP->AC

Figure 2: Mechanism of Action. Vip (6-28) competitively blocks VPAC receptors.[4] Loss of peptide integrity results in uninhibited cAMP production by endogenous VIP.

References

  • Gomez, G., et al. (2001). "Phase separation and crystallization of buffer components during freezing: Implications for protein stability." Pharmaceutical Research.

  • Pikal-Cleland, K.A., & Carpenter, J.F. (2001). "Protein denaturation during freezing and thawing in phosphate buffer systems: Monomeric and tetrameric beta-galactosidase." Archives of Biochemistry and Biophysics.

  • Nguyen, T.H., et al. (2019). "Oxidation of Methionine Residues in Peptides and Proteins: Mechanisms and Implications." Journal of Pharmaceutical Sciences.

  • Harmar, A.J., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXVI. VIP, PACAP, and Related Peptides and Their Receptors."[5] Pharmacological Reviews.

Sources

Part 1: The Causality of VIP (6-28) Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most common and frustrating challenges in peptide chemistry: achieving complete solubility of the VPAC receptor antagonist VIP (6-28) without inducing pH-dependent degradation.

Unlike rigid templates, this guide is structured chronologically around the lifecycle of your experiment—from understanding the biochemical causality of the peptide's behavior to precise reconstitution protocols and final assay integration.

Vasoactive Intestinal Peptide fragment 6-28 [VIP (6-28)] is a highly potent, competitive antagonist for VPAC1 and VPAC2 receptors [1]. However, its sequence (FTDNYTRLRKQMAVKKYLNSILN) presents a unique biochemical paradox. It contains multiple basic residues (Arginine, Lysine) alongside hydrophobic domains and sensitive amides (Asparagine, Glutamine).

Q1: Why does VIP (6-28) precipitate or form a cloudy suspension in standard physiological buffers (pH 7.4)?

Answer: The issue stems from the peptide's isoelectric point (pI) and hydrophobic interactions. At a neutral pH of 7.4, the net charge of VIP (6-28) is reduced compared to acidic conditions. This reduction in electrostatic repulsion allows the hydrophobic residues (such as Phenylalanine, Valine, and Isoleucine) to interact, leading to rapid aggregation and precipitation. Attempting to force solubility by vortexing at this stage only exacerbates the issue by inducing mechanical denaturation and foaming.

Q2: If neutral pH causes aggregation, why can't I use a strong base (e.g., 0.1 M NaOH or NH₄OH) to dissolve it?

Answer: Alkaline conditions are highly destructive to VIP (6-28). The peptide contains three Asparagine (Asn) residues and one Glutamine (Gln) residue. At a pH > 8.0, these residues undergo rapid base-catalyzed deamidation , forming a succinimide intermediate that resolves into aspartic acid or isoaspartic acid. This structural alteration completely destroys the peptide's receptor-binding affinity and biological activity.

Q3: How do I adjust the pH to achieve complete solubility without triggering acid-catalyzed hydrolysis?

Answer: The scientifically validated standard is to use 1% to 5% Acetic Acid (pH ~2.5 - 3.0) [2]. This specific weak acid environment is the "Goldilocks zone" for VIP (6-28):

  • It fully protonates the basic Arginine and Lysine residues, maximizing electrostatic repulsion and instantly dissolving the peptide.

  • The pH is not low enough (like 0.1 M HCl, pH 1.0) to trigger rapid acid-catalyzed hydrolysis of peptide bonds (particularly the Asp-Asn or Asp-Tyr bonds).

Part 2: Quantitative Data & Solvent Matrix

To provide a clear comparison of how different pH environments affect VIP (6-28), refer to the solubility and stability matrix below.

Solvent / BufferApprox. pHSolubility StatusDegradation RiskRecommendation
1% Acetic Acid 2.5 - 2.8Optimal (Clear, colorless)Low (Stable for months at -80°C)Primary Stock Solvent
Ultrapure Water 5.5 - 6.5Variable (May be cloudy)LowNot recommended for stock
1X PBS 7.4Poor (Aggregation likely)Moderate (Oxidation of Met)Use only for final working dilution
0.1% NH₄OH 10.5SolubleHigh (Rapid Deamidation)Avoid entirely
0.1 M HCl 1.0SolubleHigh (Acid Hydrolysis)Avoid entirely

Part 3: Step-by-Step Methodology for Reconstitution

To ensure a self-validating system, follow this protocol. Every step is designed to prevent degradation while maximizing recovery.

Materials Needed:

  • Lyophilized VIP (6-28) (Store desiccated at -20°C prior to opening) [3].

  • 1% Acetic Acid (v/v) in LC-MS grade water.

  • Low-protein binding microcentrifuge tubes.

  • Assay buffer (e.g., HEPES or PBS, pH 7.4).

Step 1: Temperature Equilibration Remove the vial of lyophilized VIP (6-28) from -20°C and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which can cause localized hydrolysis and inaccurate weighing.

Step 2: Primary Solubilization Add the calculated volume of 1% Acetic Acid directly to the vial to create a concentrated stock solution (typically 1 mg/mL or 100 µM). Self-Validation Check: The solution should become clear and colorless within 60 seconds. Do not vortex. Instead, gently swirl or invert the vial to prevent shearing forces and oxidation of the Methionine (Met17) residue.

Step 3: Aliquoting and Storage Immediately divide the stock solution into single-use aliquots using low-protein binding tubes. Flash-freeze in liquid nitrogen and store at -80°C. Causality: VIP (6-28) is susceptible to freeze-thaw degradation. Single-use aliquots preserve the integrity of the peptide backbone.

Step 4: Assay Integration (Working Solution) Immediately prior to your experiment, thaw a single aliquot on ice. Dilute the acidic stock solution directly into your pre-warmed, heavily buffered assay medium (pH 7.4) at a high dilution factor (e.g., 1:100 or 1:1000). The buffering capacity of the assay medium will instantly neutralize the trace acetic acid without allowing the peptide time to aggregate.

Part 4: Visual Workflows and Mechanistic Pathways

Below are the visual representations of the reconstitution workflow and the downstream pharmacological mechanism of the dissolved peptide.

Workflow A Lyophilized VIP(6-28) (Equilibrate to RT) B Add 1% Acetic Acid (pH ~2.8) A->B C Gentle Inversion (Avoid Vortexing) B->C D Clear Stock Solution (1 mg/mL) C->D E Aliquot into Low-Bind Tubes D->E F Flash Freeze & Store (-80°C) E->F G Dilute in Assay Buffer (pH 7.4) prior to use E->G Working Solution

Fig 1: Reconstitution and storage workflow for VIP(6-28) to maximize stability and solubility.

Pathway VIP Endogenous VIP (Agonist) Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Activates Antag VIP(6-28) Solution (Antagonist) Antag->Receptor Blocks Gs Gs Protein Receptor->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Fig 2: Mechanism of VIP(6-28) competitive antagonism at VPAC receptors blocking cAMP signaling.

References

  • Title: Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Validation & Comparative

Comparison of Vip (6-28) and VIP (10-28) antagonist activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: VIP (6-28) vs. VIP (10-28) Antagonist Activity

Executive Summary Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that modulates diverse physiological processes—including immune regulation, smooth muscle relaxation, and cellular proliferation—primarily through the Class B G-protein-coupled receptors (GPCRs) VPAC1 and VPAC2. To dissect these complex signaling pathways, researchers rely heavily on truncated peptide antagonists. This guide provides an objective, data-driven comparison of two widely used competitive antagonists: VIP (6-28) and VIP (10-28), detailing their mechanistic differences, binding kinetics, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

The biological activity of native VIP (1-28) is highly dependent on its N-terminal domain (residues 1-5), which is essential for receptor activation and subsequent Gαs-protein coupling. The C-terminal alpha-helical region is primarily responsible for receptor recognition and binding affinity.

By sequentially truncating the N-terminus, researchers have developed competitive antagonists that bind to VPAC receptors without triggering adenylyl cyclase activation[1].

  • VIP (6-28): Lacking the first five amino acids (HSDAV), this peptide retains high binding affinity for both VPAC1 and VPAC2. It acts as a broad-spectrum, competitive antagonist and is highly effective at reversing VIP-induced cellular proliferation and cAMP accumulation[2].

  • VIP (10-28): Lacking the first nine amino acids, this fragment represents a more severe truncation. While it still functions as an antagonist, the loss of residues 6-9 significantly reduces its binding affinity. Consequently, VIP (10-28) often requires much higher concentrations to achieve competitive blockade and has shown inconsistent efficacy in complex physiological models, such as human skin vasodilation[3].

Pathway VIP Native VIP (1-28) Agonist VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Activates VIP6 VIP (6-28) Antagonist VIP6->VPAC Competes VIP10 VIP (10-28) Antagonist VIP10->VPAC Competes Gs Gαs Protein VPAC->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

VPAC receptor signaling pathway and competitive blockade by VIP (6-28) and VIP (10-28).

Quantitative Performance & Binding Kinetics

When selecting an antagonist, the binding affinity (IC50) and the functional inhibitory concentration are critical parameters. VIP (6-28) consistently outperforms VIP (10-28) in both binding assays and functional readouts[4].

Table 1: Comparative Properties of VIP Antagonists

PropertyVIP (6-28)VIP (10-28)
Sequence FTDNYTRLRKQMAVKKYLNSILN-NH2YTRLRKQMAVKKYLNSILN-NH2
Missing Residues 1-5 (HSDAV)1-9 (HSDAVFTDN)
Receptor Target VPAC1, VPAC2VPAC1, VPAC2
Binding Affinity (IC50) ~ 100 - 300 nM> 1.0 µM
Inhibitory Efficacy High (Robust cAMP blockade)Low to Moderate (Assay-dependent)
Primary Application Broad VPAC1/2 antagonism in vitro & in vivoLow-affinity functional studies

Note: Affinities can vary based on the specific cell line and radioligand used.

Experimental Methodologies (Self-Validating Protocols)

To accurately compare the antagonist activity of these peptides, researchers must employ robust, self-validating assays. Below are the standard protocols for evaluating VIP antagonists, detailing the causality behind each methodological choice.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the IC50 of the antagonist by measuring its ability to displace native 125I-VIP.

  • Membrane Preparation: Isolate cell membranes from VPAC-expressing cells (e.g., HT-29 for VPAC1 or transfected CHO cells).

    • Causality: Using isolated membranes rather than whole cells prevents receptor internalization and isolates the binding event from downstream intracellular signaling feedback loops, ensuring a true measure of affinity.

  • Incubation: Incubate 10-20 µg of membrane protein with a constant concentration of 125I-VIP (e.g., 50 pM) and increasing concentrations of the antagonist (10^-10 to 10^-5 M) in binding buffer containing protease inhibitors.

    • Causality: Protease inhibitors prevent the degradation of the peptide ligands during the 60-minute incubation at room temperature.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.

  • Validation: Always include a "cold" native VIP (1 µM) control to define non-specific binding. The assay is only valid if specific binding is >80% of total binding.

Protocol B: Functional cAMP Accumulation Assay

Objective: Quantify the antagonist's ability to block VIP-induced adenylyl cyclase activation.

Workflow Step1 1. Cell Preparation Seed VPAC-expressing cells Step2 2. Phosphodiesterase Inhibition Add IBMX to prevent cAMP degradation Step1->Step2 Step3 3. Antagonist Pre-incubation Add VIP (6-28) or VIP (10-28) Step2->Step3 Step4 4. Agonist Stimulation Add Native VIP (1-28) Step3->Step4 Step5 5. Lysis & Quantification Measure cAMP via TR-FRET/ELISA Step4->Step5

Step-by-step experimental workflow for evaluating VIP antagonist efficacy via cAMP accumulation.

  • Cell Seeding: Plate target cells in a 96-well plate and allow them to adhere overnight.

  • PDE Inhibition: Wash cells and incubate with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, the transiently produced cAMP would be rapidly degraded, shrinking the assay's dynamic range and masking the antagonist's true effect.

  • Antagonist Pre-incubation: Add VIP (6-28) or VIP (10-28) at desired concentrations and incubate for 15 minutes.

    • Causality: Pre-incubation allows the antagonist to reach equilibrium binding with the VPAC receptors before the agonist is introduced, ensuring accurate competitive blockade.

  • Agonist Stimulation: Add an EC80 concentration of native VIP (1-28) and incubate for exactly 30 minutes.

  • Lysis and Detection: Lyse the cells and quantify cAMP using a competitive ELISA or TR-FRET assay.

  • Validation: The system is self-validating if the basal cAMP level (vehicle only) is low, the positive control (VIP only) shows a >10-fold signal window, and the antagonist dose-dependently returns the signal to baseline.

Application Insights: Which Antagonist to Choose?

  • Opt for VIP (6-28) when conducting rigorous pharmacological profiling, oncology research (e.g., inhibiting proliferation in glioblastoma or pulmonary artery smooth muscle cells)[1][2], or when a reliable, high-affinity blockade of both VPAC1 and VPAC2 is required.

  • Opt for VIP (10-28) only if replicating historical physiological studies (e.g., lower esophageal sphincter relaxation)[5]. However, researchers should be aware that its lower affinity can lead to incomplete receptor blockade and inconsistent results in complex tissue matrices[3].

References

  • A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC. nih.gov.
  • Expression and function of vasoactive intestinal peptide receptors in human lower esophageal sphincter - Annals of Palli
  • Vasoactive intestinal peptide fragment VIP10–28 and active vasodilation in human skin | Request PDF - ResearchGate.
  • A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists - PubMed. nih.gov.
  • Role of VPAC1 and VPAC2 in VIP Mediated Inhibition of Rat Pulmonary Artery and Aortic Smooth Muscle Cell Prolifer

Sources

Validating Vip (6-28) Antagonism: A Technical Guide to cAMP ELISA Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Vip (6-28) Antagonism using cAMP ELISA Kits Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Gs-Coupled Challenge

The Vasoactive Intestinal Peptide (VIP) signaling axis is a critical target in neuroimmunology and oncology, mediated primarily through the Gs-coupled GPCRs, VPAC1 and VPAC2. Activation of these receptors triggers adenylyl cyclase (AC), leading to a rapid accumulation of intracellular cyclic AMP (cAMP).

Vip (6-28) is a truncated peptide antagonist widely used to dissect this pathway. By competing with full-length VIP for receptor binding, it dampens the downstream cAMP cascade. However, validating this antagonism requires more than just mixing reagents; it demands a rigorous experimental design that accounts for receptor density, phosphodiesterase (PDE) activity, and the dynamic range of your detection method.

This guide provides a self-validating framework for quantifying Vip (6-28) activity using cAMP ELISA kits, objectively comparing this method against high-throughput alternatives to help you select the right tool for your sensitivity needs.

Part 1: Mechanism & Pathway Visualization

To validate antagonism, one must first understand the signal transduction kinetics. VIP binds to VPAC1/2, inducing a conformational change that releases the G


s subunit. This subunit activates Adenylyl Cyclase, converting ATP to cAMP. Vip (6-28) occupies the orthosteric pocket without triggering G-protein coupling, effectively silencing the system in the presence of the agonist.

Figure 1: VIP Signaling and Antagonist Interference

VIP_Signaling VIP VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activates Vip628 Vip (6-28) (Antagonist) Vip628->VPAC Blocks Gs Gs Protein VPAC->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Degradation PDE Phosphodiesterase (PDE) PDE->cAMP Hydrolyzes IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: The competitive antagonism of Vip (6-28) at the VPAC receptor interface prevents Gs-mediated Adenylyl Cyclase activation.[1][2][3][4] IBMX is critical to prevent cAMP degradation during measurement.

Part 2: Technology Comparison (ELISA vs. Alternatives)

Selecting the right assay depends on your lab's throughput and sensitivity requirements. While TR-FRET is dominant in High-Throughput Screening (HTS), Competitive ELISA remains the gold standard for validation due to its superior sensitivity and accessibility without specialized readers.

Table 1: Comparative Analysis of cAMP Detection Technologies

FeatureCompetitive ELISA (Colorimetric) Chemiluminescent ELISA TR-FRET (e.g., HTRF/LANCE)
Primary Use Case Validation & Characterization Ultra-Low Abundance SamplesHigh-Throughput Screening (HTS)
Sensitivity High (~1 pmol/mL)Very High (<0.1 pmol/mL) Moderate (~5–10 pmol/mL)
Dynamic Range 2–3 logs3–4 logs2–3 logs
Sample Prep Lysis + Acetylation (Optional)LysisLysis (Homogeneous)
Wash Steps Required (Heterogeneous)Required (Heterogeneous)None (Homogeneous)
Equipment Standard Plate Reader (450 nm)LuminometerTR-FRET Reader (Specialized)
Cost Per Well ModerateHighLow (at scale)
Vip (6-28) Suitability Ideal for IC50 curves Ideal for low receptor densityIdeal for library screening

Why Choose ELISA for Vip (6-28)? For validating a peptide antagonist like Vip (6-28), sensitivity is often more critical than speed. Peptide antagonists can have lower affinity than small molecules, requiring precise quantification of subtle shifts in cAMP levels. ELISA kits (specifically acetylated formats) allow for the detection of femtomolar shifts that homogeneous assays might miss due to matrix interference [1, 2].

Part 3: Validated Experimental Protocol

This protocol is designed for a 96-well Competitive cAMP ELISA (e.g., Arbor Assays, Cayman, or Enzo Life Sciences formats).

Phase 1: Cell Preparation & Priming
  • Cell Lines: Use VPAC-expressing cells (e.g., T47D, MCF-7, or CHO-VPAC1/2 transfectants).

  • Seeding: Plate cells at

    
     cells/well in a 96-well tissue culture plate 24 hours prior.
    
  • Serum Starvation: Replace medium with serum-free media 2–4 hours before the assay to reduce basal signaling noise.

Phase 2: The Antagonist Challenge (Critical Step)
  • Buffer Prep: Prepare Stimulation Buffer containing 0.5 mM IBMX .

    • Why IBMX? It inhibits PDEs, ensuring that the cAMP measured is solely a result of production, not degradation [3].

  • Antagonist Pre-incubation:

    • Prepare a log-dilution series of Vip (6-28) (Range: 100 µM down to 1 nM).

    • Add Vip (6-28) to cells 30 minutes prior to agonist addition.

    • Causality: Pre-incubation allows the antagonist to reach equilibrium occupancy at the receptor, maximizing the blockade effect before the agonist competes [4].

Phase 3: Agonist Stimulation
  • Add VIP (Agonist) at a fixed concentration equal to its EC80 (typically 10–100 nM).

  • Incubate for 30 minutes at 37°C.

  • Controls:

    • Basal: Buffer + IBMX (No VIP, No Antagonist).

    • Max Signal: VIP (EC80) + IBMX (No Antagonist).

    • Non-Specific Binding (NSB): Excess cAMP (if required by kit).

Phase 4: Lysis & ELISA Quantification
  • Lysis: Aspirate supernatant and immediately add 0.1 M HCl (or kit-specific lysis buffer). Incubate 10 mins at RT.

    • Tip: Visual inspection ensures complete lysis.

  • Acetylation (Optional but Recommended): Add Acetylating Reagent (Acetic Anhydride/Triethylamine) to lysate.

    • Benefit: Increases assay sensitivity by >10-fold, crucial for detecting partial antagonism [5].

  • Assay Assembly:

    • Transfer lysate to the Goat Anti-Rabbit IgG coated plate.

    • Add cAMP-Peroxidase Conjugate (Tracer).

    • Add cAMP-Specific Antibody .

    • Incubate (2 hours at RT or overnight at 4°C).

  • Development: Wash plate x4. Add TMB Substrate. Stop reaction with Acid. Read OD at 450 nm.

Part 4: Workflow Visualization

Figure 2: Experimental Timeline for Antagonist Validation

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Detection Step1 Seed Cells (24h) Step2 Serum Starve (2-4h) Step1->Step2 Step3 Add IBMX + Vip (6-28) (Pre-inc 30m) Step2->Step3 Step4 Add VIP (Agonist) (Stim 30m) Step3->Step4 Step5 Lysis & Acetylation Step4->Step5 Step6 Competitive ELISA Step5->Step6 Step7 Read OD 450nm Step6->Step7

Caption: Step-by-step timeline ensuring equilibrium binding of Vip (6-28) prior to agonist challenge.

Part 5: Data Analysis & Interpretation

To validate Vip (6-28) antagonism, you must demonstrate a dose-dependent reduction in VIP-induced cAMP.[5]

  • Normalization: Calculate % Bound (

    
    ) for raw ELISA data.
    
  • Inversion: Since competitive ELISA signal is inversely proportional to cAMP, convert

    
     to cAMP concentration using your standard curve (4-parameter logistic fit).
    
  • Inhibition Curve: Plot cAMP Concentration (Y-axis) vs. Log [Vip 6-28] (X-axis).

  • IC50 Calculation:

    • A valid antagonist will produce a sigmoidal curve dropping from the "Max Signal" (VIP only) down to "Basal" levels.

    • Vip (6-28) Expected IC50: Typically in the range of 100 nM – 10 µM , depending on cell line and VIP concentration [6].

Troubleshooting Matrix Effects: If your curve is flat or noisy, the cellular matrix (lipids/proteins) may be interfering.

  • Solution: Dilute lysates 1:2 or 1:4 in Assay Buffer before running the ELISA.

  • Check: Ensure IBMX concentration is sufficient (0.5 mM) to prevent rapid cAMP hydrolysis during the 30-minute stimulation.

References
  • Arbor Assays. (2023). Cyclic AMP Direct ELISA Kit Protocol. Retrieved from

  • Post, S. R., et al. (1998). Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[4][5] Journal of Neuroscience, 18(14), 5393-5401. Link

  • MedChemExpress. (2024). VIP (6-28) Product Information and Biological Activity. Link

  • National Institutes of Health (NIH). (2017). Measurement of cAMP for Gs- and Gi-Protein-Coupled Receptors. Assay Guidance Manual. Link

  • Abcam. (2024). cAMP Assay Kit (Competitive ELISA, Fluorometric) Protocol. Link

  • St. Hilaire, R. C., et al. (2010). Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle cell proliferation.[6][7] Peptides, 31(8), 1517-1522. Link

Sources

Comparative Efficacy of Vip(6-28): A Strategic Guide to PACAP/VIP Receptor Blockade

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Selectivity Filter"

For researchers investigating the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) signaling axis, ligand selectivity is the primary experimental bottleneck.

Vip(6-28) (Vasoactive Intestinal Peptide fragment 6-28) serves a critical, specific role: it is a competitive antagonist with high affinity for VPAC1 and VPAC2 receptors but negligible affinity for the PAC1 receptor.

This distinct profile makes Vip(6-28) the essential "subtractive" tool. Unlike PACAP(6-38) —which blocks both PAC1 and VPAC2—Vip(6-28) allows investigators to isolate PAC1-mediated effects by selectively silencing the VPAC contribution. This guide provides the comparative data, mechanistic logic, and protocols required to deploy Vip(6-28) effectively.

Mechanistic Profile & Receptor Pharmacology[1][2][3]

The Receptor Landscape

The VIP/PACAP family signals through three Class B G-Protein Coupled Receptors (GPCRs).[1][2] Understanding the "crossover" pharmacology is vital for experimental design:

  • PAC1: High affinity for PACAP; low affinity for VIP.[3][4] Couples to Gs (cAMP) and Gq (Ca2+).

  • VPAC1: High affinity for both VIP and PACAP.[3] Couples primarily to Gs.[1][5][6]

  • VPAC2: High affinity for both VIP and PACAP.[3] Couples primarily to Gs.[1][5][6]

Vip(6-28) Mechanism of Action

Vip(6-28) is an N-terminally truncated fragment of the native 28-amino acid VIP peptide.

  • Loss of Efficacy: The N-terminus of VIP (residues 1-5) is essential for receptor activation (intrinsic efficacy). Removal of this segment abolishes agonist activity.

  • Retention of Affinity: The C-terminal alpha-helical domain (residues 6-28) is responsible for receptor recognition and binding.

  • Result: Vip(6-28) binds to the receptor orthosteric site, preventing native VIP or PACAP binding without triggering G-protein coupling (Competitive Antagonism).

Comparative Efficacy Analysis

The following data synthesizes binding affinities (


) and functional inhibition (

) from multiple pharmacological studies.
Table 1: Ligand Selectivity Matrix

Use this table to select the correct antagonist for your specific receptor target.

LigandPrimary ClassificationVPAC1 AffinityVPAC2 AffinityPAC1 AffinityStrategic Application
Vip(6-28) VPAC Non-Selective Antagonist High (

~ 1-10 nM)
High (

~ 1-10 nM)
Negligible (

> 1000 nM)
Block VPACs to isolate PAC1 signaling.
PACAP(6-38) PAC1 / VPAC2 AntagonistLowHighHigh Block PAC1 (but confounds with VPAC2 blockade).[7]
PG 97-269 VPAC1 Selective AntagonistVery High LowLowIsolate VPAC1 specifically.
PG 99-465 VPAC2 Selective AntagonistLowVery High LowIsolate VPAC2 specifically.
Comparative Efficacy Notes
  • Vip(6-28) vs. PACAP(6-38): This is the most common confusion. If you use PACAP(6-38) to study PAC1, you are also blocking VPAC2. To confirm a pure PAC1 effect, you must run a control with Vip(6-28). If Vip(6-28) fails to inhibit the response, the effect is likely PAC1-mediated.

  • Partial Agonism: While early literature occasionally debated partial agonism, purified Vip(6-28) is widely accepted as a pure antagonist in standard mammalian systems (CHO/HEK cells). However, in certain high-receptor-density tissues (e.g., superior cervical ganglion), it may show weak partial agonism at very high concentrations (>10 µM).

Visualization: Signaling & Blockade Logic

The following diagram illustrates the differential blockade pathways. Use this to visualize where Vip(6-28) acts compared to other agents.

G VIP Native VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 PACAP Native PACAP PACAP->VPAC1 PACAP->VPAC2 PAC1 PAC1 Receptor PACAP->PAC1 VIP628 Vip(6-28) VIP628->VPAC1 Blocks VIP628->VPAC2 Blocks PACAP638 PACAP(6-38) PACAP638->VPAC2 Blocks PACAP638->PAC1 Blocks cAMP cAMP Increase (Gs Coupled) VPAC1->cAMP VPAC2->cAMP PAC1->cAMP IP3 IP3/Ca2+ Increase (Gq Coupled) PAC1->IP3

Figure 1: Differential Antagonism Map.[4] Note that Vip(6-28) selectively isolates the VPAC family, leaving PAC1 signaling intact.

Validated Experimental Protocols

To ensure data integrity, the efficacy of Vip(6-28) must be validated using a self-checking system.

Protocol A: Functional cAMP Inhibition Assay (HTRF)

Objective: Determine the


 of Vip(6-28) against a fixed concentration of VIP.

Materials:

  • CHO-K1 cells stably expressing human VPAC1 or VPAC2.

  • HTRF cAMP detection kit (e.g., Cisbio or PerkinElmer).

  • Agonist: Native VIP (10 nM).

  • Antagonist: Vip(6-28) (Serial dilution 100 µM to 0.1 nM).

Workflow:

  • Cell Prep: Resuspend cells in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase).

  • Antagonist Pre-incubation (Critical Step):

    • Add 5 µL of Vip(6-28) dilutions to the plate.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Rationale: Allows the antagonist to reach equilibrium occupancy before the agonist competes.

  • Agonist Challenge:

    • Add 5 µL of VIP (final concentration =

      
       of the system, typically 10 nM).
      
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[5]

    • Incubate 60 minutes.

    • Read FRET signal (665nm/620nm ratio).

  • Analysis: Plot inhibition curves. A valid Vip(6-28) batch should yield an

    
     in the 10–100 nM  range depending on receptor density.
    
Protocol B: The "Subtractive" Specificity Check

Objective: Verify if a tissue response is PAC1-mediated.

  • Baseline: Establish the dose-response of PACAP-38 in your tissue/cells.

  • VPAC Blockade: Pre-treat with 1 µM Vip(6-28) for 15 mins.

  • PAC1 Blockade: In a separate well, pre-treat with 1 µM PACAP(6-38) .

  • Interpretation:

    • If Vip(6-28) blocks the effect

      
       Response is VPAC-mediated .
      
    • If Vip(6-28) has NO effect, but PACAP(6-38) blocks it

      
       Response is PAC1-mediated .
      

Strategic Decision Workflow

Use this logic flow to determine if Vip(6-28) is the correct tool for your study.

DecisionTree Start Start: Select Antagonist Q1 Is the target receptor known? Start->Q1 Known Target: VPAC1 or VPAC2? Q1->Known Yes Unknown Unknown Q1->Unknown No (Exploratory) VPAC Need subtype specificity? Known->VPAC VPAC1/2 PAC1 PAC1 Known->PAC1 PAC1 ExpStrategy 1. Test Vip(6-28) 2. Test PACAP(6-38) Unknown->ExpStrategy Run Differential Assay YesSub YesSub VPAC->YesSub Yes NoSub NoSub VPAC->NoSub No (Block both) PACAP638 PACAP638 PAC1->PACAP638 Use PACAP(6-38) (Control with Vip(6-28)) PG97 PG97 YesSub->PG97 Use PG 97-269 (VPAC1) or PG 99-465 (VPAC2) Vip628 Vip628 NoSub->Vip628 Use Vip(6-28) ResultVPAC ResultVPAC ExpStrategy->ResultVPAC Blocked by Vip(6-28) ResultPAC1 ResultPAC1 ExpStrategy->ResultPAC1 Blocked ONLY by PACAP(6-38) ConclVPAC ConclVPAC ResultVPAC->ConclVPAC VPAC Mediated ConclPAC1 ConclPAC1 ResultPAC1->ConclPAC1 PAC1 Mediated

Figure 2: Antagonist Selection Decision Tree.

References

  • Harmar, A. J., et al. (2012). IUPHAR Reviews 1: Nomenclature, properties, and classification of the receptors for VIP and PACAP. British Journal of Pharmacology.

  • Dickson, L., & Finlayson, K. (2009). VPAC and PAC receptors: From ligands to function. Pharmacology & Therapeutics.

  • Laburthe, M., & Couvineau, A. (2002). Molecular pharmacology and structure of VPAC Receptors for VIP and PACAP. Regulatory Peptides.[3]

  • Fishbein, V. A., et al. (1994). A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists.[8] Peptides.

  • Gourlet, P., et al. (1997). The C-terminal (28-38) part of the PACAP sequence stabilizes the conformation of the N-terminal (1-27) part of VIP. Biochimica et Biophysica Acta.

Sources

Unlocking VIP Receptor Specificity: A Comprehensive Guide to VIP (6-28) in Negative Control and Antagonist Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In peptide research and drug development, distinguishing true G-protein-coupled receptor (GPCR) mediated signaling from off-target membrane interactions is a persistent challenge. When studying the Vasoactive Intestinal Peptide (VIP) pathway—a critical regulator of neuroendocrine function, immune response, and smooth muscle relaxation—researchers must rigorously validate that observed phenotypic changes are exclusively driven by VPAC1 or VPAC2 receptors.

As a Senior Application Scientist, I frequently see assays fail not due to poor peptide quality, but due to inadequate control strategies. Enter VIP (6-28) : a truncated peptide that serves as the gold-standard competitive antagonist and negative control in VIP research. This guide explores the mechanistic causality behind VIP (6-28), compares it with alternative antagonists, and provides self-validating experimental protocols to ensure absolute scientific integrity in your assays.

The Mechanistic Rationale: Why VIP (6-28)?

To understand why VIP (6-28) is an exceptional negative control, we must look at the structure-function relationship of the endogenous VIP (1-28) molecule.

GPCR-binding peptides typically possess distinct domains for receptor affinity (binding) and intrinsic efficacy (activation). In VIP, the N-terminal residues (1-5) are strictly required to induce the conformational change in the VPAC receptor that triggers Gs-protein coupling and subsequent adenylyl cyclase activation[1]. The C-terminal alpha-helix (residues 6-28) is responsible for high-affinity binding to the receptor's extracellular domain.

By cleaving the first five amino acids, VIP (6-28) retains the ability to occupy the orthosteric binding site of VPAC1 and VPAC2 receptors but is completely devoid of intrinsic efficacy. It acts as a competitive antagonist, sterically blocking endogenous or exogenous VIP (1-28) from activating the cAMP signaling cascade[2].

G VIP VIP (1-28) Agonist VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Binds & Activates VIP628 VIP (6-28) Antagonist VIP628->VPAC Binds Only Gs Gs Protein Activation VPAC->Gs Block No Gs Activation (Steric Blockade) VPAC->Block AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Mechanistic divergence of VIP (1-28) activation vs. VIP (6-28) competitive receptor blockade.

Comparison Guide: VIP (6-28) vs. Alternative Antagonists

Selecting the correct negative control depends on the specific receptor subtype you are investigating. While VIP (6-28) is a broad-spectrum VPAC antagonist, combinatorial chemistry has yielded highly selective alternatives.

For instance, substituting Tyrosine at position 9 and Diphenylalanine at position 18 creates [Tyr9, Dip18] VIP (6-28) , which drastically improves binding affinity (Ki = 18 nM) and restricts selectivity almost entirely to the VPAC1 receptor[3]. Conversely, when differentiating VIP effects from Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) effects—which share the VPAC receptors but diverge at the PAC1 receptor—PACAP (6-27) is utilized as a PAC1-specific negative control[4].

Quantitative Comparison of VIP/PACAP Receptor Antagonists
Peptide CompoundTarget Receptor(s)Primary ApplicationBinding Affinity (Ki)Functional Assay Dose
VIP (1-28) VPAC1, VPAC2Endogenous Agonist (Positive Control)~1.7 nM10 nM - 1 µM
VIP (6-28) VPAC1, VPAC2Broad Competitive Antagonist / Negative Control~100 - 300 nM10 µM - 30 µM
[Tyr9, Dip18] VIP (6-28) VPAC1 (Selective)VPAC1-Specific Antagonist18 nM100 nM - 1 µM
PACAP (6-27) PAC1 (Selective)PAC1-Specific Antagonist~30 nM100 nM - 1 µM

Data synthesized from combinatorial receptor mapping and functional cAMP accumulation assays[2],[4],[3].

Self-Validating Experimental Workflows

A scientifically rigorous assay must be a self-validating system . This means your protocol must independently prove that the antagonist has no basal agonistic activity, and that the agonist's effect is entirely receptor-dependent.

Below are two field-proven methodologies utilizing VIP (6-28).

Protocol 1: In Vitro cAMP Accumulation Assay

Because VIP receptors couple to Gs proteins, measuring intracellular cAMP is the most direct readout of receptor activation. This protocol uses VIP (6-28) to validate that cAMP spikes are VPAC-mediated[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed VPAC-expressing cells (e.g., adult superior cervical ganglion cultures or transfected HEK293 cells) in a 96-well plate. Starve cells in serum-free F-12 medium for 2 hours prior to the assay to establish a stable baseline.

  • Phosphodiesterase Inhibition (Critical Causality Step): Pre-incubate cells for 30 minutes in medium containing 500 µM IBMX (3-Isobutyl-1-methylxanthine). Why? IBMX inhibits phosphodiesterase, preventing the degradation of cAMP. This ensures the assay measures the true rate of adenylyl cyclase production rather than a fluctuating balance of synthesis and degradation[2].

  • Antagonist Pre-incubation (The Negative Control): Add 30 µM VIP (6-28) to the experimental wells during the last 5-10 minutes of the IBMX pre-incubation. Why? The antagonist must reach thermodynamic equilibrium and occupy the orthosteric binding sites before the agonist is introduced.

  • Agonist Challenge: Spike the wells with 10 µM VIP (1-28). Maintain a set of wells with only VIP (6-28) to prove the antagonist does not alter basal cAMP levels[2].

  • Lysis & Readout: Terminate the reaction after 30 minutes using lysis buffer. Quantify cAMP using a competitive ELISA or a real-time fluorescent biosensor (e.g., cADDis)[1]. Expected Result: VIP (1-28) alone should trigger a massive cAMP spike. VIP (6-28) alone should match vehicle baseline. The combination should show a >60-80% reduction in the VIP-stimulated cAMP elevation[2].

Protocol 2: Ex Vivo Electrophysiology (GnRH Neuron Firing)

VIP is a potent neuromodulator. To prove that VIP directly excites neurons via VPAC receptors rather than secondary network effects, VIP (6-28) is utilized in patch-clamp electrophysiology[5].

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute brain slices containing the target neurons (e.g., GnRH neurons) and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Establish a stable baseline firing rate using whole-cell patch-clamp recording in current-clamp mode.

  • Antagonist Perfusion: Perfuse the slice with aCSF containing 100 nM VIP (6-28) for 5-10 minutes. Monitor firing to ensure the antagonist possesses no intrinsic excitatory activity.

  • Co-Perfusion Challenge: Switch the perfusate to aCSF containing both 100 nM VIP (6-28) and 50 nM VIP (1-28). Expected Result: In the absence of the antagonist, 50 nM VIP significantly increases neuron firing (e.g., from 0.13 Hz to 0.60 Hz). In the presence of VIP (6-28), this excitatory effect is completely abolished, validating the direct receptor-mediated mechanism[5].

W Step1 1. Cell/Tissue Prep Expressing VPAC1/2 Step2 2. Pre-incubation (30 min) VIP (6-28) or Vehicle Step1->Step2 Step3 3. Agonist Challenge Add VIP (1-28) Step2->Step3 Step4 4. Assay Readout cAMP or Phenotype Step3->Step4

Self-validating experimental workflow utilizing VIP (6-28) as a negative control.

Conclusion & Best Practices

When deploying VIP (6-28) as a negative control, concentration scaling is paramount. Because VIP (6-28) is a competitive antagonist, its efficacy is entirely dependent on the concentration of the agonist it is competing against. As a general rule of thumb derived from empirical data, the concentration of VIP (6-28) should be maintained at a 3-to-1 or 10-to-1 molar excess relative to the VIP agonist to ensure complete receptor blockade[2].

By integrating VIP (6-28) into a self-validating assay structure—testing baseline, agonist alone, antagonist alone, and the combination—researchers can confidently publish data that definitively isolates VPAC-mediated signaling pathways.

References
  • Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed National Institutes of Health (NIH)[Link]

  • Vasoactive Intestinal Peptide Excites GnRH Neurons in Male and Female Mice | Endocrinology Oxford Academic[Link]

  • Localisation of VIP-binding sites exhibiting properties of VPAC receptors in chromaffin cells of rainbow trout (Oncorhynchus mykiss) The Company of Biologists[Link]

  • A discrete mode of endosomal GPCR signaling that does not require β-arrestin bioRxiv[Link]

Sources

Safety Operating Guide

VIP (6-28) (Human, Bovine, Porcine, Rat) Proper Disposal Procedures

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat VIP (6-28) as a High-Potency Bioactive Substance . While often classified as "Caution – Substance Not Fully Tested" in generic SDS, its function as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist requires strict containment to prevent physiological exposure and environmental release.[1]

Core Directive: Do NOT dispose of VIP (6-28) down the drain or in standard biohazard (autoclave) bags. It must be segregated as Hazardous Chemical Waste for high-temperature incineration.[2]

Parameter Critical Data
CAS Number 69698-54-0
Sequence Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂
Molecular Weight ~2816.3 g/mol
Bioactivity Potent antagonist of VPAC1 and VPAC2 receptors.[1][2][3][4][5]
Hazard Class WGK 3 (Severe hazard to waters) – Do not allow to enter sewage system.[1][2]
Disposal Method Chemical Incineration (Combustible Solvent Stream).[1][2]
Part 2: Technical Profile & Hazard Logic

To handle this substance safely, one must understand its stability.[6] VIP (6-28) is a peptide fragment lacking the N-terminal histidine-serine-aspartic acid-alanine-valine sequence of native VIP, which converts it from an agonist to an antagonist.[1][2]

Why Standard Autoclaving is Insufficient: Autoclaving utilizes pressurized steam (121°C) to denature biological proteins (bacteria/viruses).[1][2] However, short synthetic peptides like VIP (6-28) often possess high thermal stability.[1][2] Autoclaving may sterilize the waste but fail to hydrolyze the peptide bonds, leaving the bioactive antagonist intact. Chemical destruction (incineration or aggressive hydrolysis) is the only self-validating disposal method. [1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: Prevention of mucosal absorption and inhalation of lyophilized dust.[1]

  • Respiratory: N95 Respirator (minimum) or P100 if handling >10 mg of powder outside a fume hood.[1][2] Peptides can be potent respiratory sensitizers.

  • Dermal: Nitrile Gloves (Double-gloving recommended for stock preparation).[1][2] Min thickness: 0.11 mm.

  • Ocular: Chemical Safety Goggles . Standard safety glasses are insufficient for preventing splash contact with mucous membranes.

  • Engineering Control: All weighing and solubilization must occur within a Class II Biosafety Cabinet or Chemical Fume Hood .[2]

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Vials)

Applicability: Expired vials, residual powder, weighing boats.[1]

  • Segregation: Do not mix with general lab trash or biohazard bags.

  • Containerization: Place the vial (capped) into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: VIP (6-28) Peptide.[1][2][3][4][5][7][8][9][10][11]

    • Hazard:[1][2] Toxic/Bioactive.[12]

  • Disposal Action: Deposit into the Solid Chemical Waste Drum designated for incineration.

Protocol B: Liquid Waste (Stock Solutions & Cell Culture Media)

Applicability: Unused stock solutions (DMSO/Water), reaction mixtures.[1][2]

  • Classification: Determine the solvent base.

    • Aqueous: Solutions in water/PBS.

    • Organic: Solutions in DMSO, Methanol, or Acetonitrile.[9]

  • Collection: Pour into a High-Density Polyethylene (HDPE) waste carboy.

    • Note: If the solution contains >10% organic solvent (e.g., DMSO stock), it must go into the Flammable/Organic Waste stream.

  • Deactivation (Optional Pre-treatment):

    • If immediate neutralization is required before transfer (e.g., spill cleanup), add 10% Sodium Hypochlorite (Bleach) or 1N NaOH to the solution.[1][2]

    • Mechanism:[1][2] Base-catalyzed hydrolysis cleaves the amide bonds between amino acids, destroying the primary sequence and bioactivity.[2]

    • Ratio: 1:1 volume ratio. Allow to sit for 30 minutes.

  • Final Disposal: Transfer treated liquid to the Chemical Waste stream. Never flush down the sink.

Protocol C: Contaminated Debris (Tips, Tubes, Gloves)[1]
  • Collection: Collect pipette tips, Eppendorf tubes, and gloves in a dedicated Dry Chemical Waste container (often a wide-mouth jar with a screw top).[2]

  • Labeling: "Debris contaminated with VIP (6-28)."

  • Disposal: Seal and transfer to EHS for incineration.

Part 5: Visualized Workflows
Diagram 1: Waste Stream Decision Logic

This logic gate ensures compliance with EPA and local EHS regulations regarding bioactive peptides.[2]

DisposalLogicStartWaste Generation:VIP (6-28)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Vials)StateCheck->SolidLiquidLiquid Waste(Stock, Media)StateCheck->LiquidDebrisContaminated Debris(Tips, Gloves)StateCheck->DebrisIncinerationHigh-Temp Incineration(Hazardous Chemical Waste)Solid->IncinerationDouble BagSolventCheckSolvent Type?Liquid->SolventCheckDebris->IncinerationSolid Chem WasteOrganicOrganic (DMSO/MeOH)SolventCheck->Organic>10% OrganicsAqueousAqueous (PBS/Water)SolventCheck->AqueousBuffers/WaterOrganic->IncinerationFlammable StreamAqueous->IncinerationAqueous Stream(Do NOT Drain)

Caption: Decision matrix for segregating VIP (6-28) waste streams. All paths lead to chemical incineration to ensure peptide destruction.[2]

Diagram 2: Accidental Spill Response Protocol

Immediate containment workflow to prevent laboratory contamination.

SpillResponseAlert1. Alert & Isolate(Inform Lab Personnel)PPE2. Don PPE(Gloves, Goggles, N95)Alert->PPEContain3. Contain Spill(Cover with absorbent pads)PPE->ContainDeactivate4. Deactivate Surface(Apply 10% Bleach - 30 mins)Contain->DeactivateClean5. Clean & Dispose(Collect as Haz Waste)Deactivate->Clean

Caption: Five-step rapid response protocol for VIP (6-28) spills. Emphasis on surface deactivation using sodium hypochlorite.

Part 6: Decontamination Chemistry

To validate the safety of your workspace, you must understand the chemical mechanism of decontamination.

The Mechanism: VIP (6-28) is a polyamide.[1][2] The most effective method for benchtop deactivation is Base-Catalyzed Hydrolysis or Oxidative Cleavage .[2]

  • Reagent: 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH).[1][2]

  • Reaction: The hydroxide ions attack the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate that collapses to cleave the amide linkage. This destroys the specific amino acid sequence (Phe-Thr-Asp...) required for receptor binding.[1][2]

  • Validation: A contact time of 30 minutes is required to ensure complete hydrolysis of the peptide backbone.[2]

Part 7: References
  • National Institutes of Health (NIH) PubChem. (2023).[1] VIP (6-28) (human, rat, porcine, bovine) - Compound Summary. Retrieved from [Link][1][2]

  • Princeton University EHS. (2022).[1] Biological and Chemical Waste Disposal Guide. (General reference for peptide incineration protocols).

Personal protective equipment for handling Vip (6-28) (human, bovine, porcine, rat)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide you with a robust, field-proven framework for handling VIP (6-28) (human, bovine, porcine, rat) . This peptide is a highly conserved, 23-amino-acid fragment (Sequence: FTDNYTRLRKQMAVKKYLNSILN-NH2) that functions as a potent competitive antagonist of exogenous vasoactive intestinal peptide (VIP) on cyclic AMP (cAMP) signaling pathways.

Because VIP (6-28) can reduce cAMP levels by up to 81% at 100 μM concentrations in biological systems[1], accidental occupational exposure—particularly through inhalation of the lyophilized powder or mucosal absorption—poses a genuine pharmacological hazard. The following guide synthesizes operational safety, precise reconstitution methodologies, and disposal protocols to ensure both operator safety and experimental integrity.

Quantitative Properties & Hazard Assessment

Before handling the compound, it is critical to understand its physical and biological parameters. The table below summarizes the quantitative data and the operational causality dictating how the peptide must be treated.

Table 1: VIP (6-28) Quantitative Properties & Storage Parameters

ParameterValueCausality / Operational Impact
Molecular Weight 2816.31 g/mol High molecular weight peptide; highly susceptible to mechanical shear stress if vortexed.
cAMP Inhibition 52% (10 μM) to 81% (100 μM)[1]Potent biological activity necessitates strict PPE to avoid accidental systemic exposure.
Powder Storage -20°C (up to 3 years)[2]Prevents thermal degradation and hydrolysis of the peptide backbone.
Solution Storage -80°C (up to 1 year)[2]Arrests hydrolysis; must be aliquoted to avoid freeze-thaw damage[3].

Personal Protective Equipment (PPE) Requirements

Handling lyophilized peptides requires mitigating two primary risks: electrostatic dispersion (powder becoming airborne) and biological activity upon contact with moisture (mucous membranes).

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Prevents dermal absorption of biologically active peptide solutions.
Eye Protection Safety goggles with side shields (EN166/ANSI Z87.1)Protects ocular mucosa from lyophilized powder aerosols and splashes during reconstitution.
Respiratory N95, FFP2, or P95 particulate respiratorCritical when handling bulk lyophilized powder outside a BSC to prevent inhalation of active peptide dust.
Body Protection Tyvek sleeves and standard lab coatPrevents contamination of street clothing and minimizes electrostatic transfer of peptide powder.

Operational Plan: Safe Handling and Reconstitution Workflow

Peptides in solution are inherently unstable and susceptible to degradation[4]. To maintain the structural integrity of the C-terminal amide and prevent bacterial degradation, sterile techniques must be employed[3]. The following protocol is designed as a self-validating system to ensure both safety and peptide viability.

Step-by-Step Reconstitution Protocol:

  • Thermal Equilibration: Before opening, remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder, which would cause rapid hydrolysis and degradation[3].

  • Environmental Isolation: Transfer the equilibrated vial to a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood.

  • Solvent Addition: Carefully remove the septum and add sterile, endotoxin-free distilled water or PBS (pH 5-7) directly to the vial[3]. Direct the flow of the solvent down the side of the vial to avoid aerosolizing the powder.

  • Dissolution (Self-Validation Step): Gently swirl the vial. Do not vortex.

    • Causality: Vigorous vortexing induces shear stress and foaming, leading to irreversible denaturation of the peptide's secondary structure.

    • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If turbidity or micro-particulates persist, the peptide has not fully dissolved.

  • Aliquoting and Storage: Immediately divide the clear solution into single-use aliquots and store at -80°C.

    • Causality: Repeated freeze-thaw cycles physically shear the peptide backbone. Discard any thawed, unused remainder[3].

Reconstitution Start Lyophilized VIP (6-28) CAS: 69698-54-0 Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate PPE Don PPE (Nitrile, Goggles, N95) Equilibrate->PPE Hood Transfer to Class II BSC / Fume Hood PPE->Hood Solvent Add Sterile Solvent (dH2O or PBS) Hood->Solvent Dissolve Gentle Swirling (No Vortexing) Solvent->Dissolve Validate Validate Clarity (Self-Validation Step) Dissolve->Validate Validate->Solvent If turbid (add more) Aliquots Aliquot & Store (-80°C for 1 year) Validate->Aliquots If clear

Fig 1: Step-by-step workflow for the safe handling and reconstitution of VIP (6-28).

Advanced Experimental Protocol: In Vivo Formulation

When preparing VIP (6-28) for in vivo studies, achieving higher concentrations (e.g., up to 20 mg/mL) may exceed the peptide's baseline aqueous solubility[2].

Step-by-Step Formulation Protocol:

  • Primary Solubilization: Attempt to dissolve the peptide in sterile saline using the gentle swirling method described above.

  • Surfactant Addition (If Required): If the self-validation check fails (the solution remains cloudy), add 50 μL of Tween 80 per standard formulation volume[2].

  • Clarification: Mix gently until the solution becomes entirely clear.

    • Causality: Tween 80 acts as a non-ionic surfactant, disrupting hydrophobic interactions between peptide molecules that cause aggregation, thereby stabilizing the peptide in an aqueous vehicle without altering its antagonistic properties.

Mechanism VIP Endogenous VIP Receptor VIP Receptors (VPAC1 / VPAC2) VIP->Receptor Agonist Binding VIP628 VIP (6-28) Antagonist VIP628->Receptor Competitive Antagonism Inhibition Signal Blockade (Up to 81% Reduction) VIP628->Inhibition Induces Gs Gs Protein Activation Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP Inhibition->cAMP Prevents

Fig 2: Mechanism of VIP (6-28) competitive antagonism on VIP receptors and cAMP inhibition.

Spill Management and Disposal Plan

Because VIP (6-28) is biologically active, standard chemical disposal is insufficient; the peptide sequence must be denatured to prevent environmental contamination.

Step-by-Step Spill and Disposal Protocol:

  • Powder Spills: If lyophilized powder is spilled, do not sweep. Cover the spill with absorbent paper towels and carefully apply 10% sodium hypochlorite (bleach) starting from the perimeter and working inward.

  • Liquid Spills: Cover with absorbent material and saturate with 10% bleach.

  • Inactivation Time: Allow the bleach to sit for a minimum of 30 minutes.

    • Causality: The oxidative power of sodium hypochlorite irreversibly cleaves the peptide bonds, completely destroying the biological activity of the VIP (6-28) fragment.

  • Waste Segregation: Dispose of all contaminated materials (towels, gloves, empty vials) in designated biohazardous waste containers for high-temperature incineration.

References

  • VIP(6-28)(human, rat, porcine, bovine) | VIP Antagonist - MedchemExpress.
  • VIP(6-28)(human, rat, porcine, bovine)
  • VIP(6-28)(human, rat, porcine, bovine)
  • VIP (6-28) (human, rat, porcine, bovine)
  • Peptide Synthesis - Severn Biotech Source: Severn Biotech URL

Sources

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